AH 6809
Description
structure given in UD
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFFXPQJLZFABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187106 | |
| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-93-4 | |
| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AH 6809
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a widely utilized pharmacological tool in the study of prostanoid signaling pathways.[1] It is recognized primarily as an antagonist of certain prostaglandin E2 (EP) and prostaglandin D2 (DP) receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor targets, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Prostanoid Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at specific G-protein coupled prostanoid receptors. Its inhibitory effects are most pronounced at the EP1 and EP2 subtypes of the prostaglandin E2 receptor, and the DP1 subtype of the prostaglandin D2 receptor.[1][2][3] By binding to these receptors, this compound prevents the endogenous ligands, PGE2 and PGD2, from initiating their downstream signaling cascades.
The selectivity of this compound can vary between species. In humans, it exhibits a broader profile, with nearly equal affinity for the EP1, EP2, EP3-III, and DP1 receptors.[1] In murine models, it demonstrates a higher affinity for the EP2 receptor, while acting as a weaker antagonist at EP1 and DP1 receptors.[1]
EP1 Receptor Antagonism and Inhibition of Calcium Mobilization
The EP1 receptor is coupled to the Gq family of G-proteins. Agonist binding to EP1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This compound competitively blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this entire cascade and preventing the rise in intracellular calcium.[1] This has been demonstrated in Xenopus oocytes expressing the human EP1 receptor.[1]
EP2 and DP1 Receptor Antagonism and Inhibition of cAMP Accumulation
Both the EP2 and DP1 receptors are coupled to the Gs family of G-proteins. Ligand binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. This compound acts as a competitive antagonist at both EP2 and DP1 receptors, blocking the Gs-mediated activation of adenylyl cyclase and consequently preventing the accumulation of cAMP.[1][4] This inhibitory effect on PGE2-induced cAMP accumulation has been observed in COS cells transfected with the human EP2 receptor and in non-small cell lung cancer (NSCLC) NCI-H1299 cells.[1][4] Its antagonism at the DP1 receptor has been characterized in human platelets, where it blocks the anti-aggregatory effects of PGD2.[5][6]
Quantitative Data: Receptor Binding Affinities and Potency
The affinity and potency of this compound have been quantified across various prostanoid receptors using different experimental assays. The data is summarized in the tables below.
Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors
| Receptor Subtype | Species | Ki (nM) |
| EP1 | Human | 333[7] |
| EP2 | Human | 350[7] |
Table 2: Antagonist Potency (pA2) of this compound
| Receptor Subtype | Agonist | Preparation | pA2 Value |
| EP1 | PGE2 | - | 6.8 |
| DP | PGD2 | Human Platelets (whole blood) | 5.35[6] |
| DP | ZK110841 | Bovine Embryonic Trachea Cells | 6.57[8] |
| DP | PGD2 | Bovine Embryonic Trachea Cells | 6.36[8] |
| TP | U-46619 | Human Platelets (whole blood) | 4.45[6] |
Table 3: Functional Inhibitory Potency (EC50) of this compound
| Target | Effect Measured | Preparation | EC50 |
| DP1 | Inhibition of PGD2 anti-aggregatory action | Human Platelets | ~5 x 10⁻⁵ M |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: Antagonism of the EP1-Gq signaling pathway by this compound.
Caption: Antagonism of EP2/DP1-Gs signaling pathways by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays. Detailed methodologies are provided below.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells overexpressing the target prostanoid receptor (e.g., EP1, EP2, or DP1).
-
Radiolabeled ligand (e.g., [³H]-PGE2 or [³H]-PGD2).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
96-well plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for EP1 Function)
This assay measures the ability of this compound to block PGE2-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293 cells stably expressing EP1 or Xenopus oocytes injected with EP1 cRNA).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
PGE2 (agonist).
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a buffer containing the dye for a specified time (e.g., 60 minutes at 37°C), then wash to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of PGE2 (typically EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response and plot it against the concentration of this compound to determine its IC50 for inhibiting the calcium response.
-
cAMP Accumulation Assay (for EP2/DP1 Function)
This assay quantifies the ability of this compound to inhibit agonist-induced cAMP production.
-
Materials:
-
Cells expressing the EP2 or DP1 receptor (e.g., transfected COS or NCI-H1299 cells).
-
Agonist (PGE2 for EP2, PGD2 for DP1).
-
This compound.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white plates.
-
Plate reader compatible with the detection kit.
-
-
Procedure:
-
Harvest and resuspend the cells in stimulation buffer.
-
Add the cell suspension to the wells of the 384-well plate.
-
Add various concentrations of this compound, followed by a fixed concentration of the agonist (e.g., PGE2 or PGD2). For basal control, add only buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit.
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
Convert the signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine its IC50 for inhibiting cAMP accumulation.
-
Experimental Workflow Diagram
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 8. Evaluation of ZK110841 and AH6809, an agonist and an antagonist of prostaglandin DP-receptors on human platelets, with a PGD2-responsive cell line from bovine embryonic trachea - PMC [pmc.ncbi.nlm.nih.gov]
AH 6809: A Technical Guide to its Application as a Prostaglandin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a valuable pharmacological tool for researchers investigating the physiological and pathological roles of prostaglandins. It functions as a competitive antagonist at specific prostanoid receptors, primarily targeting the prostaglandin E2 (PGE2) receptors EP1 and EP2, as well as the prostaglandin D2 (PGD2) receptor, DP1. This technical guide provides an in-depth overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates.
Pharmacological Profile of this compound
This compound exhibits a distinct binding affinity and functional antagonism profile across the prostanoid receptor family. Its primary utility lies in its ability to block the actions of PGE2 at the EP1 and EP2 receptors and PGD2 at the DP1 receptor.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported binding affinities (Ki) and functional antagonist potencies (pA2) of this compound for various human prostanoid receptors. It is important to note that values can vary between different studies and experimental conditions.
| Receptor | Parameter | Value | Species | Reference(s) |
| EP1 | pA2 | 6.8 | Human | [1][2] |
| Ki | 333 nM | Human | [3] | |
| Ki | 1217 nM | Human | ||
| EP2 | Ki | 350 nM | Human | [1][2][3] |
| Ki | 1150 nM | Human | ||
| DP1 (DP) | pA2 | 4.45 | Human | [1][2][4] |
| pA2 | 5.35 | Human | [4] | |
| pA2 | 6.36 - 6.57 | Bovine | [5] | |
| Ki | 1415 nM | Human | ||
| EP3 | Ki | 1597 nM (for EP3-III) | Human |
Note: Ki values represent the inhibition constant in binding assays, indicating the concentration of this compound required to occupy 50% of the receptors in the presence of a radioligand. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of functional antagonist potency. Discrepancies in reported values may arise from differences in experimental methodologies, such as the cell lines, radioligands, and assay conditions used.
Signaling Pathways Modulated by this compound
This compound's antagonist activity at EP1 and EP2 receptors allows for the specific blockade of their downstream signaling cascades.
EP1 Receptor Signaling Pathway (Gq-coupled)
The EP1 receptor is coupled to the Gq family of G proteins. Upon activation by PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This compound competitively blocks PGE2 from binding to the EP1 receptor, thereby inhibiting this pathway.
Caption: EP1 Receptor Gq Signaling Pathway.
EP2 Receptor Signaling Pathway (Gs-coupled)
The EP2 receptor is coupled to the Gs family of G proteins. Its activation by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the EP2 receptor, preventing this signaling cascade.
Caption: EP2 Receptor Gs Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of this compound.
Radioligand Binding Assay for EP1/EP2 Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP1 or EP2 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human EP1 or EP2 receptor.
-
Radioligand: [3H]-PGE2 (specific activity ~100-200 Ci/mmol).
-
Unlabeled Ligand (for non-specific binding): Cold PGE2.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]-PGE2 (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane suspension (e.g., 20-50 µg protein).
-
Non-specific Binding: 50 µL cold PGE2 (at a final concentration of 10 µM), 50 µL [3H]-PGE2, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10^-10 to 10^-4 M), 50 µL [3H]-PGE2, and 100 µL of membrane suspension.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay for EP2 Receptor
This protocol describes a functional assay to measure the ability of this compound to antagonize PGE2-stimulated cAMP production in cells expressing the EP2 receptor.
1. Materials:
-
Cells: HEK293 cells stably expressing the human EP2 receptor.
-
Agonist: PGE2.
-
Antagonist: this compound.
-
Cell Culture Medium: DMEM supplemented with 10% FBS.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).
-
White 96-well or 384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
2. Procedure:
-
Cell Plating:
-
Seed the HEK293-EP2 cells into a white 96-well or 384-well plate at an appropriate density (e.g., 10,000-20,000 cells/well) and culture overnight.
-
-
Antagonist Pre-incubation:
-
Wash the cells once with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
3. Data Analysis:
-
Inhibition Curve: Plot the percentage of inhibition of the PGE2-stimulated cAMP response against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
pA2 Determination (Schild Analysis):
-
Perform concentration-response curves for PGE2 in the absence and presence of at least three different fixed concentrations of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 of agonist in presence of antagonist / EC50 of agonist in absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression line gives the pA2 value. A slope close to 1 is indicative of competitive antagonism.
-
Caption: cAMP Functional Assay Workflow.
Calcium Mobilization Functional Assay for EP1 Receptor
This protocol describes a functional assay to measure the ability of this compound to antagonize PGE2-stimulated intracellular calcium mobilization in cells expressing the EP1 receptor.
1. Materials:
-
Cells: HEK293 cells stably expressing the human EP1 receptor.
-
Agonist: PGE2.
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS or other physiological buffer containing 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
2. Procedure:
-
Cell Plating:
-
Seed the HEK293-EP1 cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM in assay buffer, often with 0.02% Pluronic F-127 and 2.5 mM probenecid) for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add various concentrations of this compound (or vehicle) to the wells and incubate for a short period (e.g., 1-5 minutes).
-
Add PGE2 (at a concentration that gives a robust signal, e.g., EC80) and immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes.
-
3. Data Analysis:
-
Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Inhibition Curve and IC50 Determination: Plot the percentage of inhibition of the PGE2-stimulated calcium response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
pA2 Determination (Schild Analysis): Perform Schild analysis as described in the cAMP assay protocol to determine the pA2 value for this compound at the EP1 receptor.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This compound is a moderately potent and non-selective antagonist for EP1, EP2, and DP1 receptors. Its utility in research stems from its ability to competitively block the signaling of PGE2 and PGD2 through these receptors. The provided protocols offer a comprehensive framework for the characterization of this compound and similar compounds. For drug development professionals, understanding the pharmacological profile and experimental methodologies associated with tool compounds like this compound is crucial for the design and evaluation of more potent and selective next-generation prostaglandin receptor modulators. Careful consideration of the experimental details and appropriate data analysis are paramount for obtaining reliable and reproducible results in the study of prostanoid receptor pharmacology.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to AH 6809: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AH 6809, a widely used antagonist for prostanoid receptors. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's mechanism of action and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic organic compound that has become an invaluable tool in pharmacology for studying the roles of specific prostanoid receptors.[1][2] Its core structure consists of a xanthenone backbone, a tricyclic system containing a dibenzo-γ-pyrone framework.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 6-isopropoxy-9-oxoxanthene-2-carboxylic acid[1] |
| CAS Number | 33458-93-4[1][2] |
| Molecular Formula | C₁₇H₁₄O₅[1][2] |
| Molecular Weight | 298.29 g/mol [2] |
| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)C(=O)C3=CC(=CC=C3O2)C(=O)O[1] |
| InChI Key | AQFFXPQJLZFABJ-UHFFFAOYSA-N[1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥97%[1] |
Table 2: Solubility Data for this compound
| Solvent | Solubility |
| 0.1 M Na₂CO₃ | 4 mg/mL[1] |
| DMF | 8 mg/mL[1] |
| DMSO | 1 mg/mL[1] |
| Ethanol | 0.5 mg/mL[1] |
| PBS (pH 7.2) | 0.34 mg/mL[1] |
Pharmacological Profile: A Prostanoid Receptor Antagonist
This compound is primarily characterized as an antagonist of prostanoid receptors, with notable activity at the prostaglandin E₂ (PGE₂) receptor subtypes EP₁ and EP₂, as well as the prostaglandin D₂ (PGD₂) receptor, DP₁.[1] Its utility in research stems from its ability to selectively block the signaling pathways initiated by the binding of these prostaglandins to their respective receptors.
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified in various studies using different experimental paradigms. The following tables summarize the key pharmacological parameters, providing a comparative view of its affinity and functional antagonism at human and mouse prostanoid receptors.
Table 3: Binding Affinities (Ki) of this compound for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| EP₁ | 1217[3] |
| EP₂ | 1150[3] |
| EP₃-III | 1597[3] |
| DP₁ | 1415[3] |
Table 4: Binding Affinities (Ki) and Functional Antagonism (pA₂) of this compound for Mouse and Human Receptors
| Species | Receptor | Parameter | Value |
| Mouse | EP₂ | Ki (nM) | 350[3] |
| Human | EP₁ | pA₂ | 6.8 |
| Human | DP₁ (platelets) | pA₂ | 5.35 |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of EP₁, EP₂, and DP₁ receptors. These receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.
-
EP₁ Receptor Signaling: The EP₁ receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this pathway by preventing the initial activation of the EP₁ receptor by PGE₂.
-
EP₂ and DP₁ Receptor Signaling: Both the EP₂ and DP₁ receptors are coupled to the Gs family of G-proteins. Ligand binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound acts as an antagonist at these receptors, thereby inhibiting the production of cAMP.
Below are Graphviz diagrams illustrating these signaling pathways and a general experimental workflow for characterizing this compound.
Caption: EP₁ Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: EP₂ and DP₁ Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the pharmacological profile of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for prostanoid receptors.
-
Objective: To quantify the competitive binding of this compound to EP₁, EP₂, and DP₁ receptors.
-
Materials:
-
Cell membranes expressing the human recombinant prostanoid receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]PGE₂ for EP receptors, [³H]PGD₂ for DP receptors.
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM PGE₂ or PGD₂).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay is used to determine the antagonist activity of this compound at Gs-coupled receptors like EP₂ and DP₁.
-
Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production.
-
Materials:
-
Intact cells expressing the EP₂ or DP₁ receptor (e.g., HEK293, CHO, or specific cell lines like NCI-H1299 for EP₂).
-
Agonist: PGE₂ for EP₂ receptors, PGD₂ for DP₁ receptors.
-
This compound stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium or a suitable buffer (e.g., HBSS).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) for a defined time (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This functional assay is used to assess the antagonist activity of this compound at Gq-coupled receptors like EP₁.
-
Objective: To measure the ability of this compound to block agonist-induced increases in intracellular calcium.
-
Materials:
-
Intact cells expressing the EP₁ receptor.
-
Agonist: PGE₂ or a selective EP₁ agonist.
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
A suitable buffer (e.g., HBSS with calcium and magnesium).
-
A fluorescence plate reader with injection capabilities or a fluorescence microscope.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the dye's protocol. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist and immediately begin recording the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the this compound concentration and fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.
-
Platelet Aggregation Assay
This ex vivo assay is used to evaluate the functional antagonism of this compound at the DP₁ receptor on human platelets.
-
Objective: To measure the ability of this compound to inhibit PGD₂-induced anti-platelet aggregation effects.
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Anti-aggregating agent: PGD₂.
-
This compound stock solution.
-
A platelet aggregometer.
-
-
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Pre-incubate the PRP with varying concentrations of this compound.
-
Add PGD₂ to inhibit platelet aggregation.
-
Induce platelet aggregation by adding a platelet agonist (e.g., ADP).
-
Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission indicates platelet aggregation.
-
Determine the extent of aggregation for each concentration of this compound.
-
Plot the inhibition of the anti-aggregatory effect of PGD₂ as a function of the this compound concentration to determine its antagonist potency.
-
Conclusion
This compound is a well-characterized and versatile pharmacological tool for investigating the roles of EP₁, EP₂, and DP₁ prostanoid receptors in various physiological and pathological processes. Its antagonist activity at these receptors, coupled with a well-defined chemical structure and known physicochemical properties, makes it an essential compound in the arsenal of researchers in pharmacology and drug development. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of this compound and other potential prostanoid receptor modulators. A thorough understanding of its pharmacological profile is crucial for the accurate interpretation of experimental results and for advancing our knowledge of prostanoid signaling in health and disease.
References
An In-depth Technical Guide to AH 6809 (CAS 33458-93-4): A Prostanoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH 6809, with the CAS number 33458-93-4, is a synthetic organic compound widely utilized in biomedical research as an antagonist of prostanoid receptors. Chemically identified as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, it exhibits notable affinity for the E-type prostanoid (EP) receptors, particularly EP1 and EP2, as well as the D-type prostanoid (DP) receptor. Its ability to competitively block the binding of endogenous prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), makes it an invaluable tool for elucidating the physiological and pathophysiological roles of these signaling pathways. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a crystalline solid with the following key properties:
| Property | Value |
| CAS Number | 33458-93-4 |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 6-isopropoxy-9-oxo-9H-xanthene-2-carboxylic acid |
| Appearance | Crystalline solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO (to 1 mg/ml) and ethanol (to 0.5 mg/ml) |
| Storage | Store at +4°C under desiccating conditions for up to 12 months |
Mechanism of Action
This compound functions as a competitive antagonist at specific G-protein coupled prostanoid receptors. Its primary mechanism involves occupying the ligand-binding site on these receptors, thereby preventing the binding of endogenous agonists like PGE2 and PGD2. This blockade inhibits the initiation of downstream intracellular signaling cascades.
-
At EP1 Receptors: The EP1 receptor is coupled to Gq proteins. Its activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses. This compound blocks this pathway by preventing agonist binding.
-
At EP2 Receptors: The EP2 receptor is coupled to Gs proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets. This compound inhibits this cAMP-mediated signaling.
-
At DP Receptors: The DP1 receptor is also coupled to Gs proteins, and its activation increases intracellular cAMP levels. This compound can weakly inhibit this receptor, thereby attenuating PGD2-mediated signaling.
Pharmacological Data
The antagonist activity of this compound has been quantified in various in vitro systems. The following tables summarize the key pharmacological parameters.
Table 1: Binding Affinities (Ki) and Potencies (pA2) of this compound at Prostanoid Receptors
| Receptor Subtype | Species | Parameter | Value | Reference |
| EP1 | Human | Ki | 333 nM | |
| EP1 | - | pA2 | 6.8 | [1] |
| EP2 | Human | Ki | 350 nM | [1] |
| DP2 | - | pA2 | 4.45 | |
| DP (platelets) | Human | pA2 | 5.35 | [2] |
| TP (platelets) | Human | pA2 | 4.45 | [2] |
Table 2: Functional Antagonism Data (EC50/IC50) of this compound
| Assay | Agonist | Cell/Tissue System | Parameter | Value | Reference |
| Anti-aggregation | PGD2 | Human Platelets | EC50 | ~5 x 10⁻⁵ M | [3] |
| cAMP accumulation | PGE2 | L3.6pl pancreatic cancer cells | IC50 (of PGE2 effect) | ~25 µM | [4] |
| cAMP accumulation | Butaprost | Human cervical fibroblasts | - | Complete inhibition | [5] |
| Intranuclear Ca²⁺ increase | 17-phenyltrinor PGE2 | Isolated myometrium nuclei | - | Abrogated by 10 µM this compound | [6] |
| Cell Migration | PGE2 | HTR-8/Svneo trophoblast cells | - | Dose-dependent inhibition |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
References
AH 6809: A Technical Guide to a Prostanoid Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AH 6809, chemically identified as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a foundational pharmacological tool in the study of prostanoid signaling pathways. Historically significant as an early synthetic antagonist, its primary activity is centered on the prostanoid EP1 and EP2 receptors, with additional effects at the DP receptor. This document provides a comprehensive technical overview of this compound, including its discovery and history, pharmacological profile, and detailed methodologies for its application in key experimental assays. Quantitative data on its binding and functional activity are presented for comparative analysis. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with this compound using detailed diagrams to facilitate a deeper understanding of its mechanism and utility in research.
Discovery and History
This compound emerged from the prostaglandin research programs of the 1980s, with early seminal work being conducted by scientists at companies that would eventually become part of GlaxoSmithKline. The "AH" designation is believed to be an abbreviation for Allen & Hanburys, a subsidiary of Glaxo Group Research. Initially characterized as a putative EP1 receptor antagonist, subsequent research revealed its broader spectrum of activity, most notably its antagonistic effects on the EP2 receptor.[1] This discovery had significant implications for the interpretation of studies utilizing this compound to probe prostaglandin E2 (PGE2)-mediated responses. For many years, it was one of the few available antagonists for the EP2 receptor, making it a widely used, albeit non-selective, tool in the field.[2] More potent and selective antagonists for various prostanoid receptors have since been developed, but this compound remains a relevant compound for historical context and in specific experimental paradigms where its particular polypharmacology may be of interest. To date, there is no evidence of this compound having been evaluated in human clinical trials.
Pharmacological Profile
This compound functions as a competitive antagonist at several prostanoid receptors. Its most pronounced effects are at the EP1 and EP2 receptors, where it blocks the actions of the endogenous ligand, prostaglandin E2 (PGE2). It also exhibits antagonistic activity at the DP1 receptor, blocking the effects of prostaglandin D2 (PGD2).[3][4] The compound is noted to have weak inhibitory effects at thromboxane A2 (TP) receptors at higher concentrations.[5]
Mechanism of Action
The antagonistic activity of this compound manifests through the inhibition of distinct downstream signaling pathways initiated by EP1 and EP2 receptor activation:
-
EP1 Receptor Blockade: The EP1 receptor is a Gq-protein coupled receptor. Its activation by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound blocks this cascade, thereby inhibiting the PGE2-induced rise in intracellular calcium.[6]
-
EP2 Receptor Blockade: The EP2 receptor is a Gs-protein coupled receptor. PGE2 binding to the EP2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors. This compound competitively binds to the EP2 receptor, preventing this PGE2-stimulated increase in intracellular cAMP.
Quantitative Pharmacological Data
The following tables summarize the reported binding affinities and functional potencies of this compound at various human prostanoid receptors. It is important to note that values can vary between studies due to different experimental conditions, cell types, and assay formats.
Table 1: Binding Affinity of this compound at Human Prostanoid Receptors
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Reference(s) |
| EP1 | [3H]-PGE2 | Radioligand Binding | Cloned human receptor | 333 | |
| EP2 | [3H]-PGE2 | Radioligand Binding | Cloned human receptor | 350 | [3] |
| EP3-III | [3H]-PGE2 | Radioligand Binding | Cloned human receptor | ~equal affinity to EP1/EP2 | [6] |
| DP1 | [3H]-PGD2 | Radioligand Binding | Cloned human receptor | ~equal affinity to EP1/EP2 | [6] |
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | Functional Assay | Agonist | Species | Potency (pA2) | Potency (EC50) | Reference(s) |
| EP1 | Calcium Mobilization | PGE2 | Human | 6.8 | - | [3] |
| DP1 | Platelet Aggregation | PGD2 | Human | 5.35 | ~5 x 10⁻⁵ M | [4][6] |
| TP | Platelet Aggregation | U-46619 | Human | 4.45 | - | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments frequently employing this compound.
EP2 Receptor-Mediated cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the antagonistic effect of this compound on PGE2-stimulated cAMP production in cells expressing the human EP2 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (enzyme-free)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, pH 7.4)
-
Prostaglandin E2 (PGE2)
-
This compound
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
Low-volume 384-well white plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation: Culture HEK293-hEP2 cells to ~80% confluency. On the day of the assay, wash the cells with PBS and detach them using an enzyme-free cell dissociation solution. Centrifuge the cells and resuspend them in stimulation buffer to a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a stock solution of PGE2 in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the this compound serial dilutions (or vehicle for control wells) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the PGE2 solution (or vehicle for basal control wells) to all wells.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents (typically an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Add 5 µL of the anti-cAMP donor reagent to each well.
-
Add 5 µL of the labeled-cAMP acceptor reagent to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the two emission signals. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the concentration of this compound to determine the IC50 value.
EP1 Receptor-Mediated Intracellular Calcium Mobilization Assay (Fura-2 Imaging)
This protocol outlines the measurement of this compound's ability to block PGE2-induced calcium release in cells expressing the human EP1 receptor, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
CHO-K1 cells stably expressing the human EP1 receptor
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Recording buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Prostaglandin E2 (PGE2)
-
This compound
-
Ionomycin (for positive control)
-
EGTA (for negative control)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Plating: Seed CHO-hEP1 cells onto glass-bottom dishes or 96-well imaging plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in recording buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Wash the cells once with recording buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with recording buffer to remove extracellular dye and allow 30 minutes for de-esterification of the dye within the cells.
-
-
Compound Incubation: Add recording buffer containing the desired concentration of this compound or vehicle to the cells and incubate for 15-30 minutes at 37°C.
-
Calcium Imaging:
-
Mount the plate on the fluorescence imaging system.
-
Establish a stable baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add PGE2 at a concentration that elicits a robust calcium response.
-
Continue recording the fluorescence to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (F340/F380). The change in this ratio over time reflects the change in intracellular calcium concentration. Compare the peak response in the presence and absence of this compound to determine its inhibitory effect.
DP Receptor-Mediated Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details how to assess the antagonistic effect of this compound on PGD2-mediated inhibition of platelet aggregation using Light Transmission Aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet aggregation agonist (e.g., ADP or Collagen)
-
Prostaglandin D2 (PGD2)
-
This compound
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Plasma Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count of the PRP with PPP if necessary.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer by setting the light transmission of a PPP-filled cuvette to 100% and a PRP-filled cuvette to 0%.
-
-
Assay Performance:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Allow it to equilibrate for at least 1 minute.
-
Add this compound or its vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add PGD2 (which inhibits aggregation) and incubate for 1 minute.
-
Add the platelet aggregation agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Compare the level of aggregation inhibition by PGD2 in the presence and absence of this compound to determine the antagonistic effect of this compound.
Visualizations
Signaling Pathways
Caption: Signaling pathways antagonized by this compound.
Experimental Workflows
Caption: Experimental workflows for assays involving this compound.
Conclusion
This compound, while lacking the high selectivity of modern pharmacological agents, holds a significant place in the history of prostanoid research. Its activity as an antagonist at EP1, EP2, and DP receptors has allowed for the initial dissection of complex PGE2 and PGD2 signaling in a multitude of physiological and pathological processes, from inflammation and cancer to platelet function. A thorough understanding of its pharmacological profile, including its quantitative activity and the specific signaling pathways it modulates, is crucial for the accurate interpretation of historical data and for its appropriate application in contemporary research. The detailed protocols and visual aids provided in this guide serve as a comprehensive resource for scientists and researchers utilizing or studying this important pharmacological tool.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of ethnopharmacology, phytochemistry, pharmacology, and pharmacokinetics of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera Rehd. et Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Effects of a putative prostaglandin E2 antagonist, AH6809, on chondrogenesis in serum-free cultures of chick limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
AH 6809 Receptor Binding Affinity and Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, selectivity, and functional effects of the prostanoid receptor antagonist, AH 6809. The information is compiled from various scientific sources to support research and development efforts in pharmacology and drug discovery.
Introduction to this compound
This compound, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a widely utilized pharmacological tool for studying the physiological and pathological roles of prostanoid receptors. It is recognized as an antagonist with affinity for multiple prostanoid receptor subtypes, primarily the prostaglandin E (EP) and prostaglandin D (DP) receptors. Its ability to modulate distinct signaling pathways makes it a valuable compound for investigating cellular processes mediated by these receptors.
Receptor Binding Affinity and Selectivity
The binding affinity of this compound has been characterized across various prostanoid receptors in different species. The data, primarily derived from radioligand binding assays, is summarized below.
Data Presentation
Table 1: Binding Affinity (Ki in nM) of this compound for Human Prostanoid Receptors
| Receptor Subtype | Ki (nM) | Reference |
| EP1 | 1217 | [1] |
| EP2 | 1150 | [1] |
| EP3-III | 1597 | [1] |
| DP | 1415 | [1] |
Table 2: Binding Affinity and Functional Data of this compound for Various Species and Tissues
| Species/Tissue | Receptor | Parameter | Value | Reference |
| Mouse | EP2 | Ki | 350 nM | [1][2] |
| Human Platelets | DP | pA2 | 5.35 | |
| Human Platelets | TP | pA2 | 4.45 | |
| Human | EP1 | pA2 | 6.8 | [2] |
| Human | EP2 | Ki | 350 nM | [3] |
| Human | DP2 | pA2 | 4.45 | [3] |
| Human Platelets | DP | EC50 | ~5 x 10⁻⁵ M | [1] |
Summary of Selectivity: this compound exhibits a relatively non-selective binding profile among the human EP1, EP2, EP3, and DP receptors, with Ki values in the micromolar range.[1] However, it displays a higher affinity for the mouse EP2 receptor.[1][2] It also acts as a weak antagonist at DP receptors.[2]
Signaling Pathways Modulated by this compound
This compound exerts its antagonistic effects by blocking the signaling cascades initiated by the binding of endogenous prostaglandins to their receptors. The primary pathways affected are those involving cyclic adenosine monophosphate (cAMP) and intracellular calcium mobilization.
-
EP1 Receptor: The EP1 receptor is coupled to the Gq G-protein, which activates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]i). This compound blocks this pathway.
-
EP2 Receptor: The EP2 receptor is coupled to the Gs G-protein, which stimulates adenylyl cyclase (AC) to increase the production of cAMP. This compound antagonizes this effect, leading to a decrease in cAMP levels in the presence of an EP2 agonist like PGE2.[1]
-
DP Receptor: The DP1 receptor is also coupled to the Gs G-protein and stimulates cAMP production. This compound can antagonize this signaling pathway.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of receptor binding and function. Below are representative protocols for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure based on standard methods for GPCR radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for a specific prostanoid receptor.
Materials:
-
Cell membranes expressing the recombinant human prostanoid receptor of interest (e.g., EP1, EP2).
-
Radioligand (e.g., [³H]PGE₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM cold PGE₂).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol is a generalized procedure for measuring cAMP levels in response to GPCR activation and inhibition.
Objective: To determine the functional antagonism of this compound at Gs-coupled prostanoid receptors (e.g., EP2, DP).
Materials:
-
Cells expressing the recombinant human prostanoid receptor of interest (e.g., HEK293-EP2).
-
Prostanoid agonist (e.g., PGE₂)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits)
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes). Include a vehicle control.
-
Stimulation: Add the prostanoid agonist (e.g., PGE₂) at a concentration that elicits a submaximal response (e.g., EC80) to all wells, except for the basal control. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50 for functional antagonism.
Conclusion
This compound is a valuable, albeit relatively non-selective, antagonist of EP and DP prostanoid receptors. Its ability to block both Gq-mediated calcium signaling and Gs-mediated cAMP signaling allows for the dissection of these pathways in various cellular contexts. The data and protocols presented in this guide are intended to facilitate further research into the roles of prostanoid receptors in health and disease. For in-depth studies requiring high selectivity, the use of more recently developed, highly selective antagonists for individual prostanoid receptor subtypes should be considered.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. AH6809 decreases production of inflammatory mediators by PGE2 - EP2 - cAMP signaling pathway in an experimentally induced pure cerebral concussion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
AH 6809: A Technical Guide to its Interaction with Prostanoid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH 6809 is a classical antagonist of prostanoid receptors, demonstrating significant activity at the EP1, EP2, and DP receptor subtypes. Its mechanism of action primarily involves the competitive inhibition of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) binding, thereby modulating critical downstream signaling cascades. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.
Core Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by antagonizing G-protein coupled receptors (GPCRs) of the prostanoid family. The primary targets are the EP1, EP2, and DP receptors, each linked to distinct intracellular signaling cascades.
EP1 Receptor Signaling: Modulation of Intracellular Calcium
The EP1 receptor is coupled to the Gq family of G-proteins. Upon activation by its endogenous ligand PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC), leading to diverse cellular responses. This compound, by blocking PGE2 binding to the EP1 receptor, inhibits this entire cascade, preventing the mobilization of intracellular calcium.[1][2]
Caption: this compound antagonism of the EP1 receptor signaling pathway.
EP2 and DP Receptor Signaling: Inhibition of cAMP Production
Both the EP2 and DP receptors are coupled to the Gs family of G-proteins. Ligand binding (PGE2 for EP2, PGD2 for DP) activates Gs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[3] cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This compound acts as an antagonist at both these receptors, thereby inhibiting the production of cAMP and suppressing PKA-mediated signaling.[1][4][5][6]
Caption: this compound antagonism of EP2 and DP receptor signaling pathways.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data available in the literature.
| Receptor | Parameter | Value | Species | Reference |
| EP1 | pA2 | 6.8 | Not Specified | [4] |
| EP2 | Ki | 350 nM | Human | [4][7] |
| DP | pA2 | 4.45 | Human | [4] |
| DP | pA2 | 5.35 | Human | [8] |
Table 1: Antagonist potency of this compound at human prostanoid receptors.
| Receptor | Parameter | Value | Species | Reference |
| EP1 | Ki | 333 nM | Not Specified | [7] |
| EP2 | Ki | 350 nM | Not Specified | [7] |
Table 2: Inhibitory constants (Ki) of this compound.
Detailed Experimental Protocols
The characterization of this compound's activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human EP1, EP2, or DP receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
-
Binding Reaction:
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors, [3H]-PGD2 for DP receptors) at a fixed concentration.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The reaction is incubated to equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Measurement Assays
These functional assays assess the ability of this compound to antagonize the Gs-mediated signaling of EP2 and DP receptors.
-
Cell Culture and Stimulation:
-
Cells expressing the target receptor (e.g., NCI-H1299 for endogenous EP2 expression) are seeded in multi-well plates.[6]
-
Cells are pre-incubated with various concentrations of this compound.
-
A receptor agonist (PGE2 or PGD2) is then added to stimulate cAMP production.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The ability of this compound to inhibit agonist-induced cAMP production is quantified, and the IC50 is determined.
-
Intracellular Calcium Mobilization Assays
These assays are used to evaluate the antagonist activity of this compound at the Gq-coupled EP1 receptor.
-
Cell Culture and Dye Loading:
-
Cells expressing the EP1 receptor are plated in black-walled, clear-bottom microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
This compound is added to the wells, followed by the addition of an EP1 agonist (e.g., PGE2).
-
Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis:
-
The inhibition of the agonist-induced calcium flux by this compound is quantified to determine its potency as an EP1 antagonist.
-
Caption: A representative experimental workflow for a cAMP measurement assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of EP1, EP2, and DP receptor signaling in various physiological and pathological processes. Its ability to antagonize both calcium mobilization and cAMP production pathways makes it a versatile inhibitor of prostanoid-mediated effects. A thorough understanding of its mechanism of action, potency at different receptor subtypes, and the experimental methodologies used for its characterization is crucial for the accurate interpretation of research findings and for its potential application in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AH6809 decreases production of inflammatory mediators by PGE2 - EP2 - cAMP signaling pathway in an experimentally induced pure cerebral concussion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 8. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Antagonism of AH 6809 on EP1 and EP2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological functions of the prostanoid EP1 and EP2 receptors and the inhibitory effects of their antagonist, AH 6809. Prostaglandin E2 (PGE2) exerts a wide array of physiological and pathological effects through its interaction with four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Understanding the specific roles of these receptors is crucial for the development of targeted therapeutics. This compound, a xanthene derivative, has been instrumental in elucidating the distinct functions of EP1 and EP2 receptors by serving as a competitive antagonist for both.
Biological Functions of EP1 and EP2 Receptors
The EP1 and EP2 receptors, while both responsive to PGE2, are coupled to different intracellular signaling cascades and mediate distinct, sometimes opposing, biological effects.
EP1 Receptor:
The EP1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein complex.[1][2] Activation of EP1 by PGE2 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+ concentration.[1][2] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of EP1 activation.[1][2]
The biological functions associated with EP1 receptor activation include:
-
Smooth Muscle Contraction: The increase in intracellular calcium contributes to the contractile responses in various smooth muscles, including those in the gastrointestinal tract and bladder.[3]
-
Pain and Inflammation: EP1 receptors in the central and peripheral nervous systems are implicated in the perception of pain (hyperalgesia).[4][5]
-
Blood Pressure Regulation: The EP1 receptor plays a role in cardiovascular homeostasis, with studies suggesting its involvement in vasoconstriction and the regulation of blood pressure.[3][5]
-
Cancer Progression: Evidence suggests that EP1 receptor signaling can promote the development and progression of certain cancers, such as colon cancer.[4][6]
EP2 Receptor:
In contrast to EP1, the EP2 receptor is coupled to the Gs alpha subunit of the G protein complex.[7][8] Agonist binding to the EP2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[7][9] The EP2 receptor can also engage other signaling pathways, including the PI3K/Akt and β-arrestin pathways.[7][9]
The key biological functions mediated by the EP2 receptor include:
-
Inflammation and Immune Response: The EP2 receptor plays a complex role in inflammation, with evidence suggesting both pro- and anti-inflammatory effects depending on the context.[8][10] It can modulate the activity of various immune cells.[8]
-
Smooth Muscle Relaxation: The increase in cAMP generally leads to smooth muscle relaxation, opposing the contractile effects of EP1 activation.[11]
-
Neuroprotection and Neurotoxicity: EP2 signaling in the brain has been linked to both neuroprotective effects in acute excitotoxicity and accentuation of chronic inflammation that can lead to delayed neurotoxicity.[9]
-
Cancer: The EP2 receptor is implicated in tumor development and metastasis through various mechanisms, including the promotion of angiogenesis and suppression of anti-tumor immunity.[7][9]
-
Reproductive Health: EP2 receptors are involved in reproductive processes such as ovulation and embryo implantation.[11]
This compound: A Dual Antagonist of EP1 and EP2 Receptors
This compound (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) is a pharmacological tool that has been widely used to differentiate the functions of EP1 and EP2 receptors. It acts as a competitive antagonist at both receptors, with similar affinities.[7][12] It is important to note that this compound also exhibits antagonist activity at the DP1 receptor, and at higher concentrations, it can also block DP2 and thromboxane A2 (TP) receptors.[13]
Quantitative Data for this compound Antagonism
The following tables summarize the reported binding affinities and functional potencies of this compound for human and mouse EP1 and EP2 receptors.
| Receptor | Species | Parameter | Value | Reference |
| EP1 | Human | Ki | 1217 nM | [14] |
| EP1 | - | pA2 | 6.8 | [7] |
| EP2 | Human | Ki | 350 nM | [7] |
| EP2 | Human | Ki | 1150 nM | [14] |
| EP2 | Mouse | Ki | 350 nM | [14] |
Ki (inhibition constant) represents the concentration of the antagonist that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways Blocked by this compound
By antagonizing EP1 and EP2 receptors, this compound inhibits their respective downstream signaling cascades.
Blockade of EP1 Receptor Signaling
This compound prevents PGE2-induced activation of the Gq/PLC/IP3/Ca2+ pathway. This blockade inhibits the mobilization of intracellular calcium and the activation of PKC.[12]
Figure 1: Blockade of EP1 receptor signaling by this compound.
Blockade of EP2 Receptor Signaling
This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.[12] This leads to the inhibition of PKA activation and the phosphorylation of downstream targets like CREB.
References
- 1. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. caymanchem.com [caymanchem.com]
- 13. amsbio.com [amsbio.com]
- 14. resources.revvity.com [resources.revvity.com]
Introduction to AH 6809 and Cyclic AMP
An In-Depth Technical Guide on the Effects of AH 6809 on Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the compound this compound on intracellular cyclic adenosine monophosphate (cAMP) levels. It consolidates findings from various studies, presents quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways involved.
This compound, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a widely used pharmacological tool recognized primarily as a prostanoid receptor antagonist. It exhibits notable activity at E-prostanoid (EP) receptors, specifically EP1 and EP2, and the prostaglandin D2 (DP) receptor.[1][2] The Ki values for EP1 and EP2 receptors are 333 nM and 350 nM, respectively.
Cyclic AMP is a ubiquitous second messenger that plays a critical role in cellular signal transduction. It is synthesized from ATP by the enzyme adenylyl cyclase (AC) and is involved in regulating a vast array of cellular functions, including inflammation, cell proliferation, and neurotransmission. The activity of adenylyl cyclase is often modulated by G protein-coupled receptors (GPCRs). Stimulation of Gs-coupled receptors activates AC, leading to an increase in intracellular cAMP, while stimulation of Gi-coupled receptors has the opposite effect.
Given that the EP2 receptor is a Gs-coupled GPCR, its activation by agonists like prostaglandin E2 (PGE2) typically results in elevated cAMP levels.[3][4] As an EP2 antagonist, this compound is expected to block this effect, thereby reducing or preventing the agonist-induced increase in cAMP. However, experimental findings reveal a more complex, context-dependent role.
Data Summary: Effects of this compound on cAMP Levels
The effect of this compound on cAMP concentration is highly dependent on the cell type and the specific prostanoid receptors expressed. The following tables summarize quantitative and qualitative findings from key studies.
| Cell Type / Model | Agonist | This compound Concentration | Observed Effect on cAMP Levels | Reference |
| Non-Small Cell Lung Cancer (NCI-H1299) | PGE2 | Not specified | Antagonized the PGE2-induced increase in cAMP. | [5] |
| Rat Hippocampal CA1 Area (in vivo, after concussion) | Endogenous PGE2 | Not specified | Treatment led to a reduction in elevated cAMP levels. | [6] |
| Guinea-Pig Tracheal Epithelial Cells | PGE2 | 10 µM | Failed to inhibit PGE2-evoked cAMP generation; slightly potentiated the effect. | [7][8][9] |
| Human Ciliary Muscle Cells | PGE2 | Not specified | Unaffected the PGE2-induced increase in cAMP. | [10] |
| Natural Killer (NK) Cells | Lipoic Acid (LA) | 50 µM | Pre-treatment with this compound inhibited LA-stimulated cAMP production. | [1] |
Signaling Pathways and Mechanism of Action
The primary mechanism by which this compound influences cAMP levels is through its antagonism of the EP2 receptor, a Gs-coupled protein that activates the adenylyl cyclase cascade.
Canonical PGE2-EP2-cAMP Signaling Pathway
Prostaglandin E2 (PGE2) binds to the EP2 receptor, inducing a conformational change that activates the associated Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA).
Caption: Canonical Gs-coupled signaling pathway via the EP2 receptor.
Antagonistic Action of this compound
This compound acts as a competitive antagonist at the EP2 receptor. It binds to the receptor but does not induce the conformational change required for Gs protein activation. By occupying the binding site, it prevents the agonist (PGE2) from activating the receptor, thereby inhibiting the downstream production of cAMP.
Caption: Antagonistic mechanism of this compound at the EP2 receptor.
Experimental Protocols for cAMP Measurement
Accurate quantification of intracellular cAMP is crucial for studying the effects of compounds like this compound. Several methods are commonly employed, each with distinct principles.
General Experimental Workflow
The general workflow for assessing the effect of an antagonist on agonist-induced cAMP levels involves several key steps, from cell culture to data analysis.
Caption: General workflow for measuring antagonist effects on cAMP.
cAMP Quantification Assays
-
Radioimmunoassay (RIA): This is a competitive binding assay. A known quantity of radiolabeled cAMP competes with the unlabeled cAMP from the cell lysate for binding to a limited amount of anti-cAMP antibody. The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample. The bound, radiolabeled cAMP is separated and quantified using a scintillation counter.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is another competitive immunoassay. A microplate is coated with an anti-cAMP antibody. The cell lysate is added along with a known amount of cAMP conjugated to an enzyme (like HRP). The sample cAMP competes with the enzyme-linked cAMP for antibody binding. After washing, a substrate is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.[11]
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on a competitive immunoassay format using fluorescence resonance energy transfer (FRET). The assay uses an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2). cAMP from the cell lysate competes with the labeled cAMP for antibody binding. When the donor and acceptor are in close proximity (bound to the antibody), FRET occurs. The amount of FRET signal is inversely proportional to the cAMP concentration in the sample.[12]
-
[3H]-ATP to [3H]-cAMP Conversion Assay: This method directly measures the activity of adenylyl cyclase.[8]
-
Cell Preparation: Cells are cultured and pre-labeled by incubating them with [3H]-adenine, which is incorporated into the intracellular ATP pool, forming [3H]-ATP.
-
Treatment: Cells are pre-incubated with the antagonist (this compound) and often a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[11]
-
Stimulation: An agonist (e.g., PGE2) is added to stimulate adenylyl cyclase for a defined period.
-
Reaction Termination & Lysis: The reaction is stopped, often with the addition of an acidic solution, and the cells are lysed.
-
Separation: The newly synthesized [3H]-cAMP is separated from the unreacted [3H]-ATP and other adenine nucleotides, typically using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantification: The radioactivity of the eluted [3H]-cAMP fraction is measured using liquid scintillation counting. The conversion rate of [3H]-ATP to [3H]-cAMP reflects adenylyl cyclase activity.
-
Discussion and Conclusion
The evidence indicates that the effect of this compound on cAMP levels is not uniform across all biological systems.
-
In systems where the EP2 receptor is the primary mediator of PGE2-induced cAMP elevation , such as in NCI-H1299 lung cancer cells and in a rat model of concussion, this compound effectively functions as an antagonist, reducing cAMP levels.[5][6]
-
In contrast, in cell types like guinea-pig tracheal epithelial cells and human ciliary muscle cells , this compound fails to block the PGE2-induced cAMP increase.[8][10] This strongly suggests that in these tissues, PGE2 signals predominantly through a different Gs-coupled receptor that is insensitive to this compound, most likely the EP4 receptor.[9] The slight potentiation observed in one study remains unexplained but highlights the complexity of prostanoid receptor pharmacology.[8]
For researchers and drug development professionals, these findings underscore the critical importance of characterizing the specific prostanoid receptor subtypes expressed in a target tissue. The failure of this compound to inhibit cAMP production in certain contexts serves as a functional indicator for the involvement of EP4 or other Gs-coupled receptors. Therefore, this compound remains an invaluable tool for dissecting the specific contributions of EP1/EP2 versus other prostanoid receptors in complex signaling networks.
References
- 1. Lipoic acid stimulates cAMP production via the EP2 and EP4 prostanoid receptors and inhibits IFN gamma synthesis and cellular cytotoxicity in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Effect of PGE2-EP2/EP4 Receptor Pathway on Staphylococcus aureus-Induced Inflammatory Factors in Dairy Cow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AH6809 decreases production of inflammatory mediators by PGE2 - EP2 - cAMP signaling pathway in an experimentally induced pure cerebral concussion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2 increases cyclic AMP and inhibits endothelin-1 production/secretion by guinea-pig tracheal epithelial cells through EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E(2) increases cyclic AMP and inhibits endothelin-1 production/secretion by guinea-pig tracheal epithelial cells through EP(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of prostaglandins on cyclic AMP production in cultured human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacology of AH 6809: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809, with the chemical name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic organic compound widely utilized in pharmacological research as an antagonist of prostanoid receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its chemical properties, mechanism of action, receptor binding profile, and its effects on key signaling pathways. The information is presented to support researchers and professionals in drug development in understanding and utilizing this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 6-isopropoxy-9-oxoxanthene-2-carboxylic acid | [2][3] |
| Alternate Names | 6-Isopropoxy-9-xanthone-2-carboxylic acid | [4] |
| CAS Number | 33458-93-4 | [2][3][4] |
| Molecular Formula | C17H14O5 | [2][3] |
| Molecular Weight | 298.3 g/mol | [3][4] |
| Purity | ≥97% | [3] |
| Appearance | A crystalline solid | [3] |
Mechanism of Action
This compound functions as a competitive antagonist at several prostanoid receptors, primarily the prostaglandin E₂ (PGE₂) receptors EP₁ and EP₂, and the prostaglandin D₂ (PGD₂) receptor DP₁.[1][3] Its antagonistic action prevents the binding of endogenous prostaglandin ligands, thereby inhibiting the initiation of their downstream signaling cascades.
For instance, this compound has been shown to block the PGE₂-induced accumulation of cyclic AMP (cAMP) in COS cells transfected with the human EP₂ receptor.[3] This indicates its ability to interfere with Gs-coupled receptor signaling. Furthermore, it blocks the accumulation of intracellular calcium (Ca²⁺) in Xenopus oocytes expressing the human EP₁ receptor, demonstrating its activity against Gq-coupled receptors.[3]
Pharmacological Profile: Receptor Binding Affinities
The antagonistic potency and selectivity of this compound have been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data.
Human Receptors
| Receptor | Parameter | Value (nM) | Reference |
| EP₁ | Ki | 1217 | [5] |
| EP₂ | Ki | 1150 | [5] |
| EP₃-III | Ki | 1597 | [5] |
| DP₁ | Ki | 1415 | [5] |
| Receptor | Parameter | Value | Reference |
| EP₁ | pA₂ | 6.8 | |
| DP (platelets) | pA₂ | 5.35 | [6] |
| TP (platelets) | pA₂ | 4.45 | [6][7] |
| DP₂ | pA₂ | 4.45 |
| Assay | Parameter | Value (M) | Reference |
| Anti-aggregatory action of PGD₂ in human platelets | EC₅₀ | ~5 x 10⁻⁵ | [3] |
Murine (Mouse) Receptors
| Receptor | Parameter | Value (nM) | Reference |
| EP₂ | Ki | 350 | [5] |
In mice, this compound demonstrates the highest affinity for the EP₂ receptor, while also acting as a weaker ligand at the EP₁ and DP₁ receptors.[3]
Signaling Pathways
This compound exerts its effects by blocking distinct signaling pathways initiated by EP and DP receptors.
Caption: Antagonism of the EP₁ receptor signaling pathway by this compound.
References
- 1. AH6809 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AH 6809 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809 is a synthetic compound widely utilized in cell culture experiments as an antagonist of prostanoid receptors.[1] Specifically, it exhibits antagonistic properties at the prostaglandin E₁ (EP₁) and E₂ (EP₂) receptors, and also weakly inhibits DP receptors.[1] Its ability to competitively block the binding of prostaglandins, particularly prostaglandin E₂ (PGE₂), to these receptors makes it a valuable tool for investigating the physiological and pathological roles of the PGE₂ signaling pathway. This pathway is implicated in a multitude of cellular processes, including inflammation, cell proliferation, differentiation, and migration.
This document provides detailed application notes and protocols for the effective use of this compound in in vitro cell culture experiments, with a focus on its application in studying signal transduction, cell proliferation, and cell migration.
Mechanism of Action
This compound primarily functions by blocking the EP₂ receptor, a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE₂, stimulates adenylyl cyclase (AC).[2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors.[2] By competitively inhibiting the binding of PGE₂ to the EP₂ receptor, this compound effectively attenuates this signaling cascade, resulting in a reduction of intracellular cAMP levels.[3] This inhibitory action allows researchers to dissect the specific roles of the PGE₂/EP₂/cAMP axis in various cellular responses.
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of this compound from various studies. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor Subtype | Species | Kᵢ (nM) | pA₂ | Reference(s) |
| EP₁ | Human | 333 | 6.8 | |
| EP₂ | Human | 350 | - | |
| DP | Human | - | 4.45 | [4] |
| EP₃ | Human | - | - | [5] shows binding with a Ki of 1.3-4.7 nM, in contrast to the mouse receptor. |
| EP₄ | Human | - | - | No significant affinity reported. |
Note: Kᵢ represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Effect | Concentration | Reference(s) |
| Inhibition of PGE₂-induced cAMP accumulation | COS cells (transfected with human EP₂ receptor) | Blockade of cAMP increase | Not specified | [6] |
| Inhibition of Chondrogenesis | Chick limb mesenchyme | Marked inhibition | 100 µM | [7] |
| Inhibition of Cell Proliferation | NCI-H1299 (Non-small cell lung cancer) | Inhibition | Not specified | [3] |
| Inhibition of Platelet Aggregation | Human platelets | Antagonism of PGD₂-induced anti-aggregation | EC₅₀ ≈ 50 µM | [6] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility : this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve 2.98 mg of this compound (MW: 298.29 g/mol ) in 1 mL of sterile DMSO.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be considered based on the manufacturer's recommendations.
Protocol 1: cAMP Measurement Assay
This protocol describes how to measure the effect of this compound on PGE₂-induced cAMP accumulation in cultured cells.
Materials:
-
Cells expressing the EP₂ receptor (e.g., HEK293 cells endogenously expressing EP₂ or a cell line overexpressing the receptor)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PGE₂ solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based)
-
96-well cell culture plates
Workflow Diagram:
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation : Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Pre-treatment :
-
The next day, remove the culture medium.
-
Wash the cells once with serum-free medium or a suitable assay buffer.
-
Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a PDE inhibitor (e.g., 500 µM IBMX). Include a vehicle control (DMSO) group.
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation :
-
Add PGE₂ to the wells to a final concentration known to elicit a robust cAMP response (e.g., 1 µM). Include a control group without PGE₂ stimulation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis :
-
Aspirate the medium.
-
Lyse the cells according to the protocol provided with your chosen cAMP assay kit.
-
-
cAMP Measurement :
-
Perform the cAMP assay following the manufacturer's instructions.
-
-
Data Analysis :
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the inhibitory effect.
-
Protocol 2: Cell Proliferation Assay (MTT or WST-1 Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells or other cell types where the PGE₂ pathway is implicated in growth.
Materials:
-
Target cell line (e.g., NCI-H1299)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Workflow Diagram:
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a putative prostaglandin E2 antagonist, AH6809, on chondrogenesis in serum-free cultures of chick limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AH 6809 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of AH 6809 in mouse models, based on currently available scientific literature. This compound is a non-selective antagonist of prostanoid receptors, exhibiting the highest affinity for the E-prostanoid 2 (EP2) receptor in mice, while also demonstrating activity at EP1 and DP1 receptors.[1][2] Its use in preclinical research requires careful consideration of its pharmacological profile and appropriate experimental design.
Data Presentation: In Vivo Dosage of this compound
The following table summarizes the quantitative data on the dosage of this compound used in a mouse model of endometriosis. It is important to note that comprehensive in vivo toxicity and pharmacokinetic data for this compound in mice are not widely available in the public domain. Researchers are advised to conduct preliminary dose-ranging and toxicity studies for their specific mouse model and experimental conditions.
| Mouse Model | Dosage Range | Administration Route | Frequency | Study Duration | Reference |
| Endometriosis (Nude Mice) | 5, 10, 25 mg/kg | Intraperitoneal (i.p.) | 24-hour intervals | 14 days | [3] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a mouse model of endometriosis, as described in the cited literature.[3]
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Solubilization: this compound is soluble in DMSO.[4] Prepare a stock solution by dissolving the required amount of this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vehicle Preparation: The final dosing solution should be prepared by diluting the DMSO stock solution in sterile saline. It is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-related toxicity. A final DMSO concentration of less than 10% is generally recommended for intraperitoneal injections in mice.
-
Dosing Solution Calculation (Example for a 25 mg/kg dose):
-
Assume an average mouse weight of 20 g (0.02 kg).
-
The required dose per mouse is 25 mg/kg * 0.02 kg = 0.5 mg.
-
If using a 10 mg/mL stock solution, the volume of stock needed is 0.5 mg / 10 mg/mL = 0.05 mL (50 µL).
-
Assume a final injection volume of 200 µL. The volume of saline required is 200 µL - 50 µL = 150 µL.
-
The final DMSO concentration in this example would be (50 µL / 200 µL) * 100% = 25%. Note: This is a higher concentration of DMSO. Researchers should aim to use a more concentrated stock solution to reduce the final DMSO percentage or test the tolerability of this concentration in a pilot study.
-
-
Preparation: On the day of injection, prepare the final dosing solution by adding the calculated volume of the this compound stock solution to the appropriate volume of sterile saline. Vortex briefly to ensure a homogenous solution.
Administration of this compound in a Mouse Model of Endometriosis
Animal Model:
-
Nude mice are used in this model to allow for the xenograft of human endometriotic cells.[3]
Experimental Procedure:
-
Induction of Endometriosis: Endometriosis is induced in nude mice as per established protocols. This typically involves the intraperitoneal injection of human endometriotic cells.[3]
-
Treatment Initiation: Treatment with this compound begins 15 days after the induction of endometriosis.[3]
-
Administration:
-
Administer the prepared this compound dosing solution via intraperitoneal (i.p.) injection.
-
The recommended injection volume for a mouse is typically 100-200 µL.
-
Injections are performed at 24-hour intervals for a duration of 14 days.[3]
-
-
Control Group: A control group of mice should receive injections of the vehicle (e.g., saline with the same final concentration of DMSO as the treatment groups) following the same administration schedule.
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Endpoint Analysis: At the end of the treatment period, the growth of endometriosis lesions is assessed.[3]
Mandatory Visualization
Signaling Pathway of EP2 Receptor Antagonism by this compound
The primary mechanism of action of this compound in the context of EP2 receptor antagonism involves the inhibition of the prostaglandin E2 (PGE2)-mediated signaling cascade. The EP2 receptor is a G-protein coupled receptor that, upon activation by PGE2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[5][6] this compound blocks this pathway by preventing PGE2 from binding to the EP2 receptor.
Caption: Antagonistic action of this compound on the EP2 receptor signaling pathway.
Experimental Workflow for this compound Administration in a Mouse Endometriosis Model
The following diagram outlines the key steps in an in vivo study investigating the effect of this compound on endometriosis in a mouse model.
Caption: Workflow for evaluating this compound efficacy in a mouse model of endometriosis.
References
- 1. US20100249125A1 - Inhibition of prostglandin e2 receptors for the treatment of endometriosis - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. pharm.emory.edu [pharm.emory.edu]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Platelet Aggregation with AH 6809
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809 is a valuable pharmacological tool for investigating the role of prostanoid signaling in platelet function. It acts as an antagonist of prostaglandin D2 (PGD2) and E2 (PGE2) receptors, specifically the DP and EP receptor subtypes, respectively.[1][2][3] In human platelets, this compound has been shown to be a weak but specific DP-receptor blocking drug.[1][4] It is particularly useful for studying the anti-aggregatory effects of PGD2 by competitively blocking its receptor.[1][5] Understanding the interaction of compounds like this compound with these pathways is crucial for the development of novel antiplatelet therapies.
These application notes provide a detailed protocol for utilizing this compound in platelet aggregation studies using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[6][7]
Mechanism of Action of this compound in Platelets
Prostaglandin D2 (PGD2) is a lipid mediator that, upon binding to its DP1 receptor on platelets, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels inhibit platelet activation and aggregation.[8] this compound acts as a competitive antagonist at the DP receptor, thereby blocking the anti-aggregatory signal of PGD2.[1][5] By inhibiting the inhibitory pathway, this compound can restore or enhance platelet aggregation in the presence of PGD2. This compound also exhibits antagonist activity at EP receptors, including the EP2 receptor which, similar to the DP receptor, is coupled to Gs and increases cAMP.[2][9][10]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activity.
| Parameter | Value | Species/System | Notes | Reference(s) |
| pA2 | 5.35 | Human whole blood | Antagonism of PGD2 anti-aggregatory activity. | [1][5] |
| pA2 | 4.45 | Human whole blood | Antagonism of U-46619 (thromboxane A2 mimetic) induced aggregation. This effect is seen at higher concentrations than those needed to antagonize PGD2. | [1][5] |
| EC50 | ~5 x 10⁻⁵ M | Human whole platelets | Effective concentration for antagonizing the anti-aggregatory actions of PGD2. | [3] |
| Ki (EP1) | 333 nM | Recombinant human receptor | [11] | |
| Ki (EP2) | 350 nM | Recombinant human receptor | [11] |
Experimental Protocols
Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP) and Washed Platelets
This protocol describes the isolation of platelets from whole blood, a critical first step for in vitro aggregation assays.
Materials:
-
Human whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks.
-
Anticoagulant Citrate Dextrose (ACD) solution (e.g., 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).
-
Tyrode's buffer (pH 7.4) containing 0.35% bovine serum albumin (BSA).
-
Prostaglandin E1 (PGE1) or Prostacyclin (PGI2) stock solution.
-
Apyrase.
-
Sterile centrifuge tubes and pipettes.
Procedure for Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing ACD anticoagulant (1 part ACD to 9 parts blood).[12]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[12]
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
Procedure for Washed Platelets:
-
To the collected PRP, add PGE1 (to a final concentration of 1 µM) or PGI2 to prevent platelet activation during processing.[13]
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma - PPP).
-
Gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 or PGI2.
-
Repeat the centrifugation and resuspension steps twice to ensure the removal of plasma proteins.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1/PGI2 but containing apyrase (to degrade any released ADP).
-
Determine the platelet count using a hematology analyzer and adjust to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) with Tyrode's buffer.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the use of LTA to assess the effect of this compound on PGD2-mediated inhibition of platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in buffer).
-
Prostaglandin D2 (PGD2) stock solution.
-
Platelet agonist (e.g., ADP, collagen, thrombin, or a thromboxane A2 analog like U46619).
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette PRP or washed platelet suspension into an aggregometer cuvette with a stir bar. Place it in the sample well to set the 0% aggregation baseline.
-
Pipette PPP into another cuvette and place it in the reference well to set the 100% aggregation baseline.
-
-
Incubation with this compound:
-
Add a specific volume of PRP or washed platelets to a fresh cuvette with a stir bar.
-
Add the desired concentration of this compound (e.g., in the range of 30-300 µM) or vehicle control to the cuvette.[4][5]
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (typically 900-1200 rpm).
-
-
Addition of PGD2:
-
Following the incubation with this compound, add PGD2 to the cuvette to achieve the desired final concentration. PGD2 is used to inhibit platelet aggregation.
-
Incubate for a short period (e.g., 1-2 minutes).
-
-
Induction of Aggregation:
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of aggregation for each condition.
-
Compare the aggregation response in the presence of the agonist alone, agonist + PGD2, and agonist + PGD2 + this compound at various concentrations.
-
Mandatory Visualizations
Caption: Signaling pathway of PGD2-mediated inhibition of platelet aggregation and its antagonism by this compound.
Caption: A streamlined workflow for assessing the effect of this compound on platelet aggregation.
References
- 1. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 2. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. PGE2 decreases reactivity of human platelets by activating EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Chondrogenesis in Limb Mesenchyme Using AH 6809
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondrogenesis, the process of cartilage formation, is a critical step in limb development. This intricate process is tightly regulated by a variety of signaling molecules, including prostaglandins. Prostaglandin E2 (PGE2) has been identified as a key endogenous factor that plays a role in the initiation of chondrocyte differentiation in limb mesenchyme.[1][2][3] The compound AH 6809, a selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), serves as a valuable tool for investigating the role of the PGE2 signaling pathway in chondrogenesis.[1] By blocking the EP2 receptor, this compound effectively inhibits key downstream signaling events, leading to a suppression of chondrogenic differentiation. These application notes provide a comprehensive guide to using this compound for studying chondrogenesis in limb mesenchymal cells, complete with detailed protocols and data presentation.
Mechanism of Action
This compound exerts its inhibitory effect on chondrogenesis by antagonizing the EP2 receptor, a G-protein coupled receptor that, upon binding PGE2, activates adenylate cyclase. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1][4] PKA can then phosphorylate and activate the master chondrogenic transcription factor, SOX9.[1][4] Activated SOX9 translocates to the nucleus and drives the expression of key cartilage-specific extracellular matrix genes, most notably Collagen Type II (Col2a1).[1][4][5][6][7][8]
By blocking the EP2 receptor, this compound disrupts this signaling cascade. It prevents the PGE2-induced activation of adenylate cyclase, leading to a significant reduction in intracellular cAMP levels.[1] This decrease in cAMP results in reduced PKA activity, leading to diminished phosphorylation and activation of SOX9. Consequently, the expression of SOX9 target genes like Collagen Type II is downregulated, ultimately leading to the inhibition of chondrogenesis.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of chondrogenesis in chick limb mesenchyme micromass cultures.
Table 1: Effect of this compound on Chondrogenesis and DNA Content
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Chondrogenesis (Alcian Green Binding) | This compound | 100 µM | 5 days | 90% inhibition | [2] |
| DNA Content | This compound | 100 µM | 5 days | Prevents the ~two-fold increase seen in control cultures | [2] |
Table 2: Effect of this compound on PGE2-Induced Adenylate Cyclase Activity
| Parameter | Treatment | Concentration | Pre-incubation Time | Result | Reference |
| PGE2-induced Adenylate Cyclase Activation | This compound | 100 µM | Not specified | >80% inhibition | [1] |
| Basal Adenylate Cyclase Activity | This compound | 100 µM | Not specified | No significant inhibition | [1] |
Experimental Protocols
Protocol 1: Chick Limb Bud Micromass Culture
This protocol describes the establishment of high-density micromass cultures from chick limb bud mesenchyme, a classic in vitro model for studying chondrogenesis.[9]
Materials:
-
Fertilized chicken eggs (incubated for 4.5-5 days to reach Hamburger-Hamilton stage 23-24)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin-EDTA (0.25%), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Defined culture medium (e.g., DMEM/F12 with supplements)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Sterile dissection tools (forceps, scissors)
-
Sterile petri dishes and conical tubes
-
Cell culture plates (e.g., 24-well plates)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Embryo Dissection: Carefully crack the eggs and transfer the embryos to a petri dish containing sterile HBSS. Isolate the limb buds from stage 23-24 embryos using sterile dissection tools.
-
Cell Dissociation:
-
Wash the limb buds twice with fresh HBSS.
-
Transfer the limb buds to a conical tube containing 0.25% trypsin-EDTA and incubate at 37°C for 20-30 minutes with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of culture medium containing 10% FBS.
-
Create a single-cell suspension by gently pipetting the limb bud tissue up and down.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
-
Cell Plating (Micromass Formation):
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in a defined, serum-free culture medium to a final concentration of 2 x 10^7 cells/mL.
-
Carefully dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Allow the cells to attach for 1-2 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Culture and Treatment:
-
After cell attachment, carefully add 0.5 mL of the defined culture medium to each well.
-
For treatment groups, add this compound to the culture medium at the desired final concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) for comparison.
-
Culture the cells for up to 5 days, changing the medium with fresh this compound or vehicle every 24 hours.
-
Protocol 2: Alcian Green Staining for Cartilage Matrix
Alcian green is a cationic dye that binds to the acidic proteoglycans in the cartilage extracellular matrix, providing a qualitative and quantitative measure of chondrogenesis.[1]
Materials:
-
Micromass cultures (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%), neutral buffered
-
Alcian Green solution (1% in 3% acetic acid, pH 2.5)
-
Guanidine-HCl (6 M)
-
Spectrophotometer
Procedure:
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the micromass cultures twice with PBS.
-
Fix the cells with 10% neutral buffered formalin for 15 minutes at room temperature.
-
Wash the fixed cultures three times with distilled water.
-
-
Staining:
-
Add 0.5 mL of 1% Alcian Green solution to each well and incubate for at least 2 hours at room temperature.
-
Aspirate the staining solution and wash the wells extensively with distilled water until the wash solution is clear.
-
-
Qualitative Assessment:
-
Visually inspect the cultures under a microscope. The intensity of the blue-green staining corresponds to the amount of cartilage matrix.
-
-
Quantitative Assessment:
-
After the final wash, add 0.5 mL of 6 M guanidine-HCl to each well and incubate for at least 6 hours at room temperature on a shaker to extract the bound dye.
-
Transfer the guanidine-HCl extract to a 96-well plate.
-
Measure the absorbance at 600-630 nm using a spectrophotometer. The absorbance is directly proportional to the amount of sulfated proteoglycans.[4]
-
Protocol 3: Adenylate Cyclase Activity Assay
This protocol provides a general method for measuring adenylate cyclase activity in cell lysates, which can be adapted for limb mesenchymal cells.
Materials:
-
Micromass cultures (treated with or without this compound and/or PGE2)
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Assay buffer (containing ATP, MgCl2, and a phosphodiesterase inhibitor like IBMX)
-
PGE2
-
cAMP standard solutions
-
cAMP enzyme immunoassay (EIA) kit or other cAMP detection method
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis:
-
Wash the micromass cultures with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the membrane fraction.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the assay buffer.
-
Add PGE2 to stimulate adenylate cyclase activity. For antagonist studies, pre-incubate the lysate with this compound before adding PGE2.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Stop the reaction by heating or adding a stop solution as per the chosen cAMP detection method.
-
-
cAMP Quantification:
-
Measure the amount of cAMP produced in each sample using a cAMP EIA kit or another sensitive detection method, following the manufacturer's instructions.
-
Generate a standard curve using the cAMP standard solutions.
-
-
Data Analysis:
-
Calculate the adenylate cyclase activity as picomoles of cAMP produced per minute per milligram of protein.
-
Compare the activity in control, PGE2-stimulated, and this compound-treated samples.
-
Visualizations
Caption: PGE2 signaling pathway in chondrogenesis and its inhibition by this compound.
Caption: Experimental workflow for investigating the effect of this compound on chondrogenesis.
Conclusion
This compound is a potent and specific tool for dissecting the role of the PGE2/EP2/cAMP signaling pathway in the intricate process of chondrogenesis. By utilizing the protocols and understanding the mechanism of action outlined in these application notes, researchers can effectively investigate the molecular underpinnings of cartilage formation and explore potential therapeutic interventions for cartilage-related disorders.
References
- 1. Phosphorylation of SOX9 by cyclic AMP-dependent protein kinase A enhances SOX9's ability to transactivate a Col2a1 chondrocyte-specific enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chondrogenesis of chick limb mesenchyme in vitro. Effects of prostaglandins on cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of SOX9 by Cyclic AMP-Dependent Protein Kinase A Enhances SOX9's Ability To Transactivate a Col2a1 Chondrocyte-Specific Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOX9 exerts a bifunctional effect on type II collagen gene (COL2A1) expression in chondrocytes depending on the differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOX9 expression does not correlate with type II collagen expression in adult articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Regulatory Mechanism of Type II Collagen Expression via a SOX9-dependent Enhancer in Intron 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and role of Sox9 in cartilage formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sox9 expression during chondrogenesis in micromass cultures of embryonic limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AH 6809 as a Tool to Study EP2 Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, neurotransmission, and cancer.[1][2][3] It exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][4][5] The EP2 receptor, in particular, is a Gαs-coupled receptor that, upon activation, primarily stimulates the production of cyclic AMP (cAMP).[2][5][6] This signaling pathway is implicated in diverse cellular functions, making the EP2 receptor an attractive therapeutic target.
AH 6809 is a chemical compound widely used in preclinical research as a pharmacological tool to investigate PGE2-mediated signaling.[1] It functions as an antagonist, blocking the binding of PGE2 and other agonists to prostanoid receptors.[7] These application notes provide a comprehensive overview of this compound, its characteristics, and detailed protocols for its use in studying EP2 receptor signaling.
Pharmacological Profile of this compound
This compound (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) was initially identified as an EP1 receptor antagonist but was later found to also possess affinity for the EP2 receptor.[7][8] Its utility as a research tool is predicated on its ability to block downstream signaling cascades initiated by EP2 receptor activation.
Mechanism of Action: this compound acts as a competitive antagonist at certain prostanoid receptors. By occupying the receptor's binding site, it prevents the endogenous ligand, PGE2, from activating the receptor and initiating intracellular signaling events, such as the accumulation of cAMP.[7][9][10]
Selectivity and Potency: A critical consideration for researchers using this compound is its limited selectivity. It is not a specific antagonist for the EP2 receptor. Studies have shown that it has nearly equal affinity for human EP1 and EP2 receptors and also antagonizes the DP1 (PGD2) receptor.[9][11] This lack of selectivity means that experimental results must be interpreted with caution, and appropriate controls are essential. Furthermore, this compound is considered a relatively weak antagonist and is often deemed unsuitable for in vivo studies.[1][11]
Quantitative Data: Receptor Binding and Potency of this compound
The following table summarizes the reported binding affinities and functional potencies of this compound for various prostanoid receptors. This data is crucial for determining appropriate experimental concentrations and for the interpretation of results.
| Receptor Target | Species | Assay Type | Value | Reference(s) |
| EP1 | Human | Antagonist Activity (pA2) | 6.8 | |
| EP1 | Human | Binding Affinity (Ki) | 333 nM | |
| EP2 | Human | Binding Affinity (Ki) | 350 nM | |
| DP1 | Human | Antagonist Activity (EC50) | ~50 µM | [9] |
| DP Receptor | Human | Antagonist Activity (pA2) | 4.45 | [12][13] |
EP2 Receptor Signaling Pathways
The EP2 receptor is a versatile signaling hub that can activate multiple downstream pathways upon PGE2 binding. Understanding these pathways is fundamental to designing experiments and interpreting the effects of the antagonist this compound.
-
Gαs-cAMP-PKA Pathway: This is the canonical signaling pathway for the EP2 receptor. Ligand binding activates the associated Gαs protein, which in turn stimulates adenylyl cyclase (AC) to produce cAMP.[5][11] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB, to modulate gene expression related to neuroprotection and plasticity.[1][2][4]
-
cAMP-Epac Pathway: In addition to PKA, cAMP can also directly activate the Exchange Protein Activated by cAMP (Epac).[1][5] The EP2-cAMP-Epac pathway has been linked to the accentuation of chronic inflammation and neurotoxicity.[1][6]
-
β-Arrestin Pathway (G protein-independent): The EP2 receptor can also signal independently of G proteins by recruiting β-arrestin. This interaction can lead to the activation of other signaling cascades, including the Src-EGFR-PI3K/Akt and Ras/ERK pathways, which are known to promote tumor cell proliferation and migration.[1][2][5]
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate EP2 receptor signaling in vitro.
Protocol 1: Inhibition of Agonist-Induced cAMP Accumulation
This assay is fundamental for confirming the antagonistic activity of this compound on EP2 receptors in a specific cell type.
Objective: To measure the ability of this compound to block cAMP production stimulated by an EP2 receptor agonist.
Materials:
-
Cells expressing EP2 receptors (e.g., NCI-H1299, primary microglia, or a transfected cell line).[6][10]
-
Cell culture medium and supplements.
-
PGE2 or a selective EP2 agonist (e.g., Butaprost).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist:
-
Aspirate the culture medium.
-
Add fresh serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and varying concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the EP2 agonist (e.g., PGE2 at its EC50 concentration) to the wells. Do not add agonist to the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value for this compound.
-
Protocol 2: Cell Proliferation Assay
This protocol is designed to assess the role of EP2 signaling in cell growth and to test the inhibitory effect of this compound. It has been used to show that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells.[10]
Objective: To determine if this compound can inhibit cell proliferation, potentially mediated by EP2 receptors.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1299).[10]
-
Complete culture medium.
-
This compound.
-
MTT reagent or other proliferation assay reagents (e.g., WST-1, CellTiter-Glo®).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate in complete medium and allow them to attach for 24 hours.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.
-
To investigate EP2-specific effects, one can co-treat with PGE2 to see if this compound can block PGE2-induced proliferation.
-
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and add solubilization buffer to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control cells.
-
Plot cell viability (%) against the concentration of this compound to determine its effect on proliferation.
-
Protocol 3: Measurement of Inflammatory Cytokine Release
This protocol is used to investigate the role of EP2 signaling in inflammation by measuring the effect of this compound on cytokine production from immune cells. For instance, this compound has been shown to reduce the release of IL-6 and IL-1β from neutrophils.[14]
Objective: To determine if this compound can block the production and release of inflammatory cytokines mediated by EP2 receptor activation.
Materials:
-
Immune cells (e.g., primary neutrophils, microglia, or macrophages).
-
Cell culture medium.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or heat-killed bacteria).[14]
-
PGE2 or an EP2 agonist.
-
This compound.
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-1β, TNF-α).[14]
Procedure:
-
Cell Isolation and Plating: Isolate and plate primary immune cells at the desired density. Allow them to rest for a few hours.
-
Pre-treatment with Antagonist:
-
Pre-treat the cells with different concentrations of this compound or vehicle for 30-60 minutes.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., LPS) and/or an EP2 agonist to the wells.
-
Set up appropriate controls: unstimulated cells, cells with stimulus only, cells with stimulus + agonist.
-
-
Incubation: Incubate the plate for a suitable time to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement:
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the control group (stimulus + agonist) to determine the inhibitory effect.
-
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory Effect of PGE2-EP2/EP4 Receptor Pathway on Staphylococcus aureus-Induced Inflammatory Factors in Dairy Cow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AH 6809
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration methods for AH 6809, a dual antagonist of prostaglandin E2 (EP) and prostaglandin D2 (DP) receptors. The information compiled here is intended to guide researchers in designing and executing preclinical studies involving this compound.
Compound Profile:
-
Name: this compound
-
Chemical Name: 6-isopropoxy-9-oxoxanthene-2-carboxylic acid
-
Mechanism of Action: this compound is an antagonist of prostanoid EP and DP receptors. It has been shown to have affinity for EP1, EP2, EP3, and DP receptors, thereby inhibiting the signaling pathways mediated by prostaglandins PGE2 and PGD2.[1] This antagonism can lead to the modulation of various physiological and pathological processes, including inflammation, cancer cell proliferation, and immune responses.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound based on literature findings.
| Parameter | Details | Animal Model | Application | Reference |
| Route of Administration | Intraperitoneal (i.p.) | Mouse | Inflammation | MedchemExpress |
| Dosage | 5 mg/kg | Mouse | Inflammation (Tityus serrulatus venom-induced) | MedchemExpress |
| Vehicle | DMSO (for stock), suspended in a suitable vehicle for injection | Not specified in detail | General in vivo use | MedchemExpress |
| Frequency | Not specified | Mouse | Inflammation | MedchemExpress |
| Observed Effects | Decreased mortality, PGE2 and IL-1β production, and neutrophil infiltration in the lungs. | Mouse | Inflammation | MedchemExpress |
Signaling Pathway of this compound
This compound primarily exerts its effects by blocking EP and DP receptors, which are G-protein coupled receptors (GPCRs). The binding of prostaglandins like PGE2 and PGD2 to these receptors activates downstream signaling cascades. For instance, EP2 and DP receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while EP1 receptor activation is coupled to an increase in intracellular calcium (Ca2+). By blocking these receptors, this compound inhibits these downstream signaling events.
This compound blocks EP and DP receptor signaling pathways.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal or oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
This stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.
-
-
Prepare the Working Solution (Suspension):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
To prepare a working solution of 2.5 mg/mL, for example, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile saline or PBS.
-
Vortex the solution thoroughly to ensure a uniform suspension. The final solution will contain 10% DMSO.
-
It is recommended to prepare the working solution fresh for each experiment.
-
Note on Vehicle Selection: The choice of vehicle can influence the solubility and bioavailability of the compound. While a 10% DMSO solution is commonly used, researchers should consider the potential effects of the vehicle on the experimental model and conduct appropriate vehicle controls.
Intraperitoneal (i.p.) Injection Protocol for Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol or other appropriate skin disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to immobilize it and expose the abdomen. This can be done by scruffing the back of the neck and securing the tail.
-
-
Locate the Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
-
Disinfect the Injection Site:
-
Wipe the injection site with a sterile gauze pad soaked in 70% ethanol.
-
-
Perform the Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and through the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study involving the administration of this compound.
Typical experimental workflow for in vivo this compound studies.
References
AH 6809: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809 is a synthetic small molecule widely utilized in pharmacological research as an antagonist of prostanoid receptors. Specifically, it exhibits notable antagonist activity at the E-prostanoid 1 (EP1) and EP2 receptors, and to a lesser extent, the D-prostanoid (DP) receptor.[1][2] Its ability to block the signaling pathways associated with these receptors makes it a valuable tool for investigating the physiological and pathological roles of prostaglandins, particularly prostaglandin E2 (PGE2). This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in both in vitro and in vivo experimental settings.
Physicochemical and Pharmacological Properties
-
Formal Name: 6-isopropoxy-9-oxoxanthene-2-carboxylic acid[1]
-
Molecular Formula: C₁₇H₁₄O₅[1]
-
Molecular Weight: 298.3 g/mol [1]
-
Mechanism of Action: this compound is a competitive antagonist of the EP1 and EP2 receptors.[2] By binding to these G-protein coupled receptors, it inhibits the downstream signaling cascades initiated by their endogenous ligand, PGE2. At the EP2 receptor, this involves blocking the Gs-alpha subunit-mediated activation of adenylyl cyclase, thereby preventing the accumulation of cyclic AMP (cAMP).[1][3]
Data Presentation
Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 | ~3.35 | A common solvent for preparing concentrated stock solutions. |
| Ethanol | 0.5 | ~1.68 | Soluble at a lower concentration compared to DMSO. |
| 0.1 M Na₂CO₃ | 4 | ~13.41 | Higher solubility in a basic aqueous solution. |
| N,N-Dimethylformamide (DMF) | 8 | ~26.82 | Offers the highest solubility among the tested organic solvents. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.34 | ~1.14 | Limited solubility in aqueous buffers. |
Note: The molarity was calculated using the molecular weight of 298.3 g/mol . These values are for guidance and may vary slightly between batches.
Receptor Binding Affinity of this compound
| Receptor Subtype (Human) | Binding Affinity (Ki) |
| EP1 | 1217 nM |
| EP2 | 1150 nM |
| EP3-III | 1597 nM |
| DP | 1415 nM |
Data from MedChemExpress, indicating that this compound is a non-selective antagonist for these prostanoid receptors.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 0.001 L * 298.3 g/mol = 0.002983 g = 2.983 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 2.983 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
-
Note on Dilution for Cell Culture:
-
When preparing working solutions, dilute the DMSO stock solution in cell culture medium.
-
It is crucial to maintain a final DMSO concentration of less than 0.5% in the cell culture to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions to achieve the desired final concentration of this compound.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol outlines the preparation of an this compound suspension for in vivo administration via intraperitoneal injection, using a vehicle of 10% DMSO in corn oil.
Materials:
-
This compound powder
-
DMSO, sterile
-
Corn oil, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare the this compound/DMSO solution:
-
Based on the desired final concentration and dosing volume, calculate the required amount of this compound. For example, to prepare a 2.5 mg/mL suspension:
-
Dissolve the calculated amount of this compound in DMSO to make a concentrated stock. To achieve a final vehicle composition of 10% DMSO, this stock will be diluted 1:10 in corn oil.
-
-
Vehicle Preparation:
-
In a sterile conical tube, add 9 parts of sterile corn oil.
-
Add 1 part of the this compound/DMSO solution to the corn oil.
-
-
Emulsification:
-
Vortex the mixture vigorously for several minutes. Due to the immiscibility of DMSO and corn oil, phase separation may occur.
-
To create a more stable suspension, sonicate the mixture. The use of a water bath sonicator or a probe sonicator (on low power) can help to create a more uniform emulsion.
-
Note: The addition of surfactants like Tween 80 or co-solvents such as PEG300 can help to create a more stable formulation and prevent phase separation.
-
-
Administration:
-
It is recommended to prepare this suspension fresh on the day of use.
-
Before each injection, vortex the suspension thoroughly to ensure a homogenous dose is administered.
-
A typical dosage used in mice is 5 mg/kg administered via intraperitoneal injection.[4]
-
Mandatory Visualizations
Signaling Pathway of the EP2 Receptor and Inhibition by this compound
Caption: EP2 receptor signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vitro Studies with this compound
Caption: General workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for the Use of AH 6809 in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for designing experiments using AH 6809, a competitive antagonist of prostanoid receptors. Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and interpretable results.
Introduction to this compound
This compound, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a valuable pharmacological tool for investigating the roles of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) in various physiological and pathological processes. It primarily acts as an antagonist at prostanoid EP1 and EP2 receptors and also exhibits inhibitory activity at the DP receptor.[1][2] Its ability to block the signaling of these key prostanoid receptors makes it a useful compound for studying inflammation, cancer biology, platelet aggregation, and other processes mediated by these eicosanoids.
Mechanism of Action and Receptor Specificity
This compound is a competitive antagonist, meaning it binds to the same site on the receptor as the endogenous ligand (e.g., PGE2) but does not activate it, thereby blocking the biological response. Its affinity for different prostanoid receptors can vary between species.
Quantitative Data Summary: Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Species | Parameter | Value | Reference |
| EP1 | Human | pA2 | 6.8 | [1] |
| EP2 | Human | Ki | 350 nM | [1] |
| DP | Human | pA2 | 4.45 | [1][2] |
| DP (platelets) | Human | pA2 | 5.35 | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki represents the inhibition constant. Lower Ki and higher pA2 values indicate greater potency.
Prostaglandin E2 (PGE2) Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results. PGE2 elicits its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound primarily targets EP1 and EP2 receptors.
-
EP1 Receptor Signaling: The EP1 receptor is coupled to Gq proteins. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).
-
EP2 Receptor Signaling: The EP2 receptor is coupled to Gs proteins. Activation of the EP2 receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
References
Application Notes and Protocols: Investigating the Indirect Role of AH 6809 in Inflammasome-Related Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 6809 is a chemical compound recognized for its role as an antagonist of prostanoid receptors, specifically targeting EP1, EP2, and DP1 receptors.[1] While not a direct inhibitor of the inflammasome complex, its ability to modulate prostaglandin signaling pathways can indirectly influence inflammatory responses, including the secretion of cytokines such as Interleukin-1β (IL-1β), which are critically regulated by inflammasomes.[2] These application notes provide an overview of this compound's mechanism of action and its potential utility in studying inflammatory pathways that intersect with inflammasome activation. The provided protocols offer a framework for investigating the effects of prostaglandin receptor antagonism on inflammatory mediator release.
This compound: Mechanism of Action and Properties
This compound acts as a competitive antagonist at EP1 and EP2 receptors with Ki values of 333 nM and 350 nM, respectively. It is also a specific antagonist for the DP2 receptor. Prostaglandin E2 (PGE2), the natural ligand for EP receptors, is a key lipid mediator of inflammation. By blocking PGE2 signaling, this compound can modulate downstream cellular processes, including those involved in the production and secretion of inflammatory cytokines. It is important to note that this compound is considered non-selective and not potent enough for in vivo studies.[1][3]
Quantitative Data on this compound
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Target(s) | EP1, EP2, and DP1 receptor antagonist | [1] |
| Ki for EP1 | 333 nM | |
| Ki for EP2 | 350 nM | |
| pA2 for DP2 | 4.45 | |
| Molecular Weight | 298.29 g/mol | |
| Purity | >98% | |
| Solubility | Soluble in DMSO to 1 mg/ml, in ethanol to 0.5 mg/ml |
Experimental Protocols
The following protocols are designed to investigate the indirect effects of this compound on inflammasome-related readouts by focusing on its role as a prostaglandin receptor antagonist.
Protocol 1: In Vitro Inhibition of IL-1β Secretion in Human Chondrocytes
This protocol is adapted from a study investigating the role of the PGE2/EP2 signaling cascade in shear-induced IL-1β secretion.[2]
1. Cell Culture and Seeding:
- Culture T/C-28a2 human chondrocyte cell line in appropriate growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics).
- Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. Cell Treatment:
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the chondrocytes with this compound at a final concentration of 3 µM for 1 hour before inducing an inflammatory stimulus. A vehicle control (DMSO) should be run in parallel.
3. Inflammatory Stimulus:
- Induce an inflammatory response. In the cited study, high fluid shear stress was used.[2] Alternatively, a chemical stimulus like Lipopolysaccharide (LPS) (1 µg/mL for 4 hours) followed by ATP (5 mM for 45 minutes) can be used to activate the NLRP3 inflammasome.
4. Sample Collection:
- Following stimulation, collect the cell culture supernatants.
- Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells and debris.
5. IL-1β Quantification (ELISA):
- Quantify the concentration of secreted IL-1β in the cell-free supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of IL-1β based on a standard curve.
6. Data Analysis:
- Compare the levels of IL-1β secreted from this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect of this compound.
Protocol 2: Assessment of Caspase-1 Activation via Western Blot
This protocol describes a general method to assess the activation of caspase-1, a key component of the inflammasome, which cleaves pro-IL-1β into its active form.[4][5]
1. Cell Culture, Treatment, and Stimulation:
- Follow steps 1-3 from Protocol 1, using an appropriate cell line such as THP-1 macrophages.
2. Protein Lysate Preparation:
- After stimulation, carefully collect the cell culture supernatant (for secreted proteins) and lyse the adherent cells with RIPA buffer containing a protease inhibitor cocktail.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the cellular proteins.
3. Protein Quantification:
- Determine the protein concentration of the cell lysates using a BCA protein assay kit.
4. Western Blotting:
- Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Compare the levels of cleaved caspase-1 in this compound-treated samples to the vehicle-treated controls.
Visualizations
Caption: this compound mechanism as a prostaglandin receptor antagonist.
Caption: General workflow for studying this compound's effects.
Caption: Hypothesized indirect influence on inflammasome priming.
Conclusion
This compound serves as a valuable tool for dissecting the role of prostaglandin signaling in inflammation. While it does not directly target the inflammasome, its ability to antagonize EP receptors allows researchers to probe the upstream pathways that may influence inflammasome activation and the subsequent release of key inflammatory mediators like IL-1β. The protocols and diagrams provided herein offer a foundation for designing and interpreting experiments aimed at understanding these complex interactions.
References
- 1. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antagonistic Actions of Endogenous Interleukin-1β and 15-Deoxy-Δ12,14-prostaglandin J2 Regulate the Temporal Synthesis of Matrix Metalloproteinase-9 in Sheared Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of caspase-1 activation in gram-negative sepsis and experimental endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AH 6809 Technical Support Center: Troubleshooting Low Potency in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low potency of AH 6809 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no effect with this compound in my experiment?
A1: There are several factors that may contribute to the apparent low potency of this compound:
-
Inherent Low Potency: this compound is characterized as a weak antagonist for its target receptors.[1] For example, its EC50 for antagonizing the anti-aggregatory actions of PGD2 in whole human platelets is approximately 5 x 10⁻⁵ M, indicating that relatively high concentrations are needed to see an effect.[2]
-
Lack of Selectivity: this compound is not a highly selective antagonist. It exhibits affinity for multiple prostanoid receptors, including EP1, EP2, and DP1, and its potency can vary between them.[2][3] In human receptors, it has nearly equal affinity for EP1, EP2, EP3-III, and DP1 receptors.[2] This lack of selectivity can lead to off-target effects that may mask the desired outcome.
-
Species-Specific Differences: The binding affinity and potency of this compound can differ between species. For instance, in mice, this compound has the highest affinity for the EP2 receptor but also acts as a weak ligand at murine EP1 and DP1 receptors.[2]
-
Plasma Protein Binding: this compound is extensively bound to plasma proteins.[1][4] This can significantly reduce the free concentration of the compound available to interact with its target receptor in experiments using whole blood or plasma, thereby decreasing its apparent potency.[1]
Q2: What is the recommended concentration range for using this compound?
A2: The optimal concentration of this compound is highly dependent on the specific experimental system, cell type, and species. Based on its known potency, a starting point for in vitro experiments could be in the micromolar range. For example, a concentration of 1 μM was used to inhibit IL-1β and cAMP production in macrophages[5], while concentrations up to 300 μM have been used in platelet aggregation assays.[1] It is crucial to perform a dose-response curve to determine the effective concentration for your specific application.
Q3: How can I improve the solubility of this compound for my experiments?
A3: this compound has limited solubility in aqueous solutions. To achieve the desired concentration, it is recommended to first prepare a stock solution in an organic solvent. The table below summarizes the solubility in various solvents.
| Solvent | Concentration |
| 0.1 M Na2CO3 | 4 mg/mL |
| DMF | 8 mg/mL |
| DMSO | 1 mg/mL |
| Ethanol | 0.5 mg/mL |
| PBS (pH 7.2) | 0.34 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
For most cell-based assays, a stock solution in DMSO is common.[6] Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the cells (typically <0.5%).
Q4: Is this compound a selective EP2 receptor antagonist?
A4: No, this compound is not considered a highly selective EP2 receptor antagonist.[3] It was initially identified as a putative EP1 antagonist and was later found to also have affinity for the human EP2 receptor.[7] It is a dual antagonist of EP1 and EP2 receptors with similar potency and also interacts with the DP receptor.[8] Therefore, when interpreting results, it is important to consider the potential contribution of its effects on other receptors.
Q5: Are there more potent and selective alternatives to this compound for EP2 antagonism?
A5: Yes. The lack of a suitable selective EP2 receptor antagonist was a significant challenge in early investigations.[3] However, since 2011, more potent and selective small-molecule antagonists for the EP2 receptor have been developed and may be more suitable for in vivo studies and for experiments requiring high selectivity.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak antagonist effect observed. | Insufficient Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM to determine the optimal inhibitory concentration. |
| Poor Solubility: The compound may not be fully dissolved in the aqueous experimental buffer. | Prepare a fresh, concentrated stock solution in an appropriate organic solvent like DMSO.[6] Ensure the final solvent concentration in the assay is minimal. | |
| Plasma Protein Binding: In experiments with whole blood or high serum concentrations, the free fraction of this compound is reduced. | Consider using a resuspended platelet preparation or a serum-free/low-serum medium to increase the effective concentration of the antagonist.[1] | |
| Inconsistent or variable results. | Compound Degradation: Improper storage may lead to degradation of this compound. | Store the compound as recommended by the supplier, typically at +4°C under desiccating conditions.[6] For long-term storage, follow supplier guidelines. |
| Solubility Issues: The compound may be precipitating out of solution at the working concentration. | Visually inspect your working solutions for any precipitate. If observed, you may need to lower the final concentration or adjust the solvent system. | |
| Off-target effects observed. | Lack of Receptor Selectivity: this compound antagonizes EP1 and DP receptors in addition to EP2. | Use control experiments to assess the involvement of other receptors. If high selectivity for EP2 is required, consider using a newer, more selective antagonist.[3] |
Pharmacological Data Summary
The following table summarizes the reported potency values for this compound across various prostanoid receptors.
| Receptor Target | Parameter | Value | Species | Reference |
| EP1 | Ki | 333 nM | Human | [6] |
| pA2 | 6.8 | - | ||
| EP2 | Ki | 350 nM | Human | [6] |
| DP | pA2 | 4.45 | Human | [1] |
| Human Receptors (cloned) | Ki (EP1) | 1217 nM | Human | [5] |
| Ki (EP2) | 1150 nM | Human | [5] | |
| Ki (EP3-III) | 1597 nM | Human | [5] | |
| Ki (DP) | 1415 nM | Human | [5] | |
| Platelet Aggregation | EC50 | ~5 x 10⁻⁵ M | Human | [2] |
Note: Ki, pA2, and EC50 are measures of potency. A lower Ki or EC50 value and a higher pA2 value indicate higher potency.[9][10]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Materials: this compound powder (MW: 298.29 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, weigh out 2.98 mg of this compound.
-
Dissolution: Add the 2.98 mg of this compound powder to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro cAMP Accumulation Assay for EP2 Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound on PGE2-induced cAMP accumulation in cells expressing the EP2 receptor.[2][11]
-
Cell Culture: Plate cells stably or transiently expressing the human EP2 receptor in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment with this compound:
-
Prepare a series of dilutions of this compound in serum-free medium (e.g., 0.1, 1, 10, 100 µM).
-
Wash the cells once with serum-free medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the EP2 agonist, Prostaglandin E2 (PGE2), at a concentration known to elicit a submaximal response (e.g., its EC80).
-
Add the PGE2 solution to all wells except for the negative control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
-
Visualizations
Caption: PGE₂/EP₂ receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 7. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Lack of Selectivity of AH 6809
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prostanoid receptor antagonist, AH 6809. The information provided aims to help users navigate the challenges associated with its lack of selectivity and design robust experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Q1: I am using this compound to antagonize the EP2 receptor, but I am seeing unexpected effects. What could be the cause?
A1: The most likely cause of unexpected effects is the lack of selectivity of this compound. While it is often used as an EP2 receptor antagonist, it also exhibits significant antagonist activity at EP1 and DP1 receptors.[1][2][3] Therefore, your observed effects could be a composite of blocking all three of these receptors. At higher concentrations (above 10 µM), it may also block PGD2 and TXA2 receptors.[4]
To troubleshoot this, consider the following:
-
Confirm Receptor Expression: Verify the expression of EP1, EP2, and DP1 receptors in your experimental system (cell line or tissue) using techniques like qPCR or Western blotting. If multiple target receptors are present, it is highly probable that this compound is acting on them simultaneously.
-
Use More Selective Antagonists: As a control, use more selective antagonists for each receptor to dissect the individual contributions to the observed effect. For example, use a selective EP1 antagonist and a selective DP1 antagonist in parallel experiments.
-
Dose-Response Curve: Perform a full dose-response curve for this compound. If the observed effect has a complex or multiphasic dose-response, it may indicate the involvement of multiple receptor subtypes with different affinities for the antagonist.
Q2: How can I design my experiments to minimize the impact of this compound's off-target effects?
A2: Acknowledging and controlling for off-target effects is crucial when using a non-selective compound like this compound. Here are some experimental design strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve antagonism of your target receptor (e.g., EP2) while minimizing engagement of off-target receptors. This can be guided by its known Ki and pA2 values (see Table 1).
-
Employ a "Rescue" Experiment: After observing an effect with this compound, try to "rescue" the phenotype by adding a selective agonist for the off-target receptor. For example, if you suspect DP1 receptor blockade is contributing to your results, addition of a selective DP1 agonist should reverse that specific off-target effect.
-
Utilize Knockout/Knockdown Models: If available, use cell lines or animal models where the off-target receptors (e.g., EP1 or DP1) have been knocked out or knocked down. Observing the effect of this compound in these models can help isolate its action on your primary target.
-
Orthogonal Approaches: Do not rely solely on pharmacological inhibitors. Use other methods, such as siRNA or CRISPR/Cas9, to silence the expression of your target receptor. If the phenotype of genetic silencing matches the effect of this compound, it provides stronger evidence for on-target action.
Q3: What are the typical downstream signaling pathways I should expect to be affected by this compound?
A3: this compound will block the signaling pathways associated with the receptors it antagonizes. The primary pathways are:
-
EP1 Receptor: This receptor is coupled to Gq proteins.[5][6][7] Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]i). Therefore, this compound will block PGE2-induced increases in intracellular calcium mediated by the EP1 receptor.[8]
-
EP2 Receptor: This receptor is coupled to Gs proteins.[9][10][11] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound will block PGE2-induced cAMP accumulation mediated by the EP2 receptor.[8]
-
DP1 Receptor: Similar to the EP2 receptor, the DP1 receptor is also coupled to Gs proteins and its activation increases intracellular cAMP levels.[12][13][14] this compound will therefore also block PGD2-induced cAMP accumulation.
The diagrams below illustrate these pathways.
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the reported binding affinities and functional potencies of this compound for various prostanoid receptors. These values can help in determining appropriate experimental concentrations and understanding potential off-target effects.
| Receptor | Species | Assay Type | Value | Reference |
| EP1 | Human | Antagonist Activity (pA2) | 6.8 | [1] |
| Mouse | Ligand Binding (Ki) | 333 nM | [15] | |
| EP2 | Human | Antagonist Activity | - | |
| Mouse | Ligand Binding (Ki) | 350 nM | [1][15] | |
| DP1 | Human | Antagonist Activity (pA2) | 5.35 | [16] |
| DP2 | Human | Antagonist Activity (pA2) | 4.45 | [15] |
| TP | Human | Antagonist Activity (pA2) | 4.45 | [16] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki (inhibition constant) represents the concentration of an inhibitor required to produce 50% inhibition of ligand binding.
Experimental Protocols
While detailed, step-by-step protocols are highly dependent on the specific cell type and experimental setup, here are general methodologies for key assays used to study the effects of this compound.
Protocol 1: cAMP Accumulation Assay (for EP2 and DP1 antagonism)
This protocol outlines a general procedure to measure the inhibition of agonist-induced cAMP production by this compound.
1. Cell Culture and Plating:
- Culture cells expressing the receptor of interest (e.g., EP2 or DP1) to approximately 80-90% confluency.
- Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Pre-treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute this compound to various concentrations in serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Remove the culture medium from the cells and add the this compound solutions.
- Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation:
- Prepare a solution of the appropriate agonist (PGE2 for EP2, PGD2 for DP1) at a concentration that elicits a submaximal response (e.g., EC80).
- Add the agonist solution to the wells already containing this compound.
- Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.
- Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or LANCE.
5. Data Analysis:
- Generate a dose-response curve for this compound's inhibition of the agonist-induced cAMP response.
- Calculate the IC50 value of this compound.
Protocol 2: Intracellular Calcium Flux Assay (for EP1 antagonism)
This protocol provides a general workflow for measuring the inhibition of agonist-induced calcium mobilization by this compound.
1. Cell Preparation and Dye Loading:
- Harvest and wash cells expressing the EP1 receptor.
- Resuspend the cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
2. Baseline Measurement and Antagonist Addition:
- Resuspend the dye-loaded cells in a measurement buffer and place them in a fluorometric plate reader or a suitable cuvette.
- Record the baseline fluorescence for a few minutes.
- Add different concentrations of this compound and continue recording to ensure the antagonist itself does not alter baseline calcium levels.
3. Agonist Stimulation and Measurement:
- Add the EP1 agonist (e.g., PGE2) to the cells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
4. Data Analysis:
- Quantify the peak fluorescence response for each concentration of this compound.
- Plot the peak response as a function of the this compound concentration to determine its inhibitory effect and calculate an IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EP1 Receptor Signaling Pathway (Gq-coupled)
Caption: EP2 and DP1 Receptor Signaling Pathway (Gs-coupled)
Experimental Workflow Diagram
Caption: Recommended Experimental Workflow for Using this compound
References
- 1. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 16. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of AH 6809
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the off-target effects of AH 6809. The information is presented in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended target of this compound?
A1: this compound was initially characterized as an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1. However, it was later discovered to also have an affinity for the human EP2 receptor, where it acts as an antagonist, inhibiting PGE2-stimulated increases in cyclic AMP (cAMP).[1]
Q2: Is this compound a selective antagonist?
A2: No, this compound is considered a poorly selective antagonist.[2] It exhibits nearly equal affinity for the cloned human EP1, EP2, and DP1 receptors.[3][4] It is also reported to be a weak inhibitor of thromboxane (TP) receptors at higher concentrations.[5] This lack of selectivity is a critical factor to consider when interpreting experimental results.
Q3: What are the known off-target effects of this compound?
A3: The primary off-target effects of this compound include the antagonism of:
-
EP1 Receptors: It blocks the accumulation of Ca2+ in cells expressing the human EP1 receptor.[3]
-
DP1 Receptors: It acts as an antagonist at prostaglandin D2 (PGD2) DP1 receptors.[3][5] In human platelets, it antagonizes the anti-aggregatory actions of PGD2.[3][6]
-
TP Receptors: At concentrations approximately 10-fold higher than those required to antagonize PGD2, this compound can also antagonize the aggregatory effect of the TP receptor agonist U-46619.[5][6]
Q4: Does the species used in the experiment affect the activity of this compound?
A4: Yes, the activity profile of this compound can vary between species. For instance, in mice, this compound has the highest affinity for the EP2 receptor but also acts as a weak ligand at the murine EP1 and DP1 receptors.[3] It is crucial to consult literature specific to the model system being used.
Troubleshooting Guide
Issue 1: My experimental results with this compound are inconsistent with the expected effects of EP2 receptor antagonism.
-
Possible Cause: The observed effects may be due to the antagonism of off-target receptors, particularly EP1 or DP1, which this compound also potently inhibits.[2][4]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of EP1, EP2, and DP1 receptors in your experimental system (cell line or tissue).
-
Use More Selective Antagonists: Whenever possible, use more recently developed, highly selective EP2 antagonists to confirm that the observed effect is genuinely mediated by the EP2 receptor.[2][4]
-
Employ Multiple Agonists: Test the effect of this compound on responses stimulated by selective agonists for EP1 (e.g., sulprostone, though it also has affinity for EP3), EP2 (e.g., butaprost), and DP1 (e.g., PGD2). This can help to dissect which receptor is being affected.
-
Issue 2: I am observing effects at high concentrations of this compound that are not explainable by EP or DP receptor antagonism.
-
Possible Cause: At higher concentrations (in the micromolar range), this compound can antagonize TP receptors.[5][7]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for this compound in your assay. If the unexpected effects only appear at high concentrations, they are more likely to be off-target.
-
TP Receptor Antagonist Control: Use a selective TP receptor antagonist (e.g., SQ 29548) as a control to see if it replicates the effects observed with high concentrations of this compound.[4]
-
Agonist Competition: Test if the effect of a TP receptor agonist (e.g., U-46619) is blocked by the high concentrations of this compound.[5]
-
Issue 3: The potency of this compound in my whole blood/plasma assay is lower than expected from in vitro binding data.
-
Possible Cause: this compound is extensively bound to plasma proteins.[5][6] This reduces the free concentration of the compound available to interact with its targets.
-
Troubleshooting Steps:
-
Consider Protein Binding: Be aware that the effective concentration of this compound in a biological matrix containing high protein levels will be lower than the total concentration added.
-
Use Resuspended Platelets or Serum-Free Media: If experimentally feasible, conduct experiments in a low-protein environment (e.g., resuspended platelets or serum-free cell culture media) to determine the direct potency of this compound on its targets.[5] Note that the specificity of this compound may be reduced in such systems.[5]
-
Quantitative Data on this compound Receptor Antagonism
| Target Receptor | Species | Assay Type | Potency (Value) | Potency (Unit) | Reference |
| EP1 | Human | Functional Antagonism | 6.8 | pA2 | |
| EP1 | Human | Radioligand Binding | 333 | Ki (nM) | [8] |
| EP2 | Human | Radioligand Binding | 350 | Ki (nM) | [8] |
| EP1, EP2, EP3-III, DP1 | Human | Radioligand Binding | Nearly equal affinity | N/A | [3] |
| DP1 | Human | Functional Antagonism (Platelets) | 5.35 | pA2 | [5] |
| DP1 | Human | Functional Antagonism (Platelets) | ~5 x 10-5 | EC50 (M) | [3] |
| TP | Human | Functional Antagonism (Platelets) | 4.45 | pA2 | [5] |
Visualizations
Signaling Pathways of this compound On-Target and Off-Target Receptors
Caption: On-target and off-target signaling pathways of this compound.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
AH 6809 stability and storage conditions
This technical support guide provides detailed information on the stability and storage of AH 6809, a potent antagonist of prostanoid EP and DP receptors. It is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] Some suppliers suggest storage at +4°C or even room temperature for up to 12 months under desiccating conditions.[2] However, for maximum shelf-life, -20°C is the most consistently recommended temperature.
Q2: How should I store solutions of this compound?
A: Solutions of this compound in DMSO can be stored at -20°C for up to six months.[3] For stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[4]
Q3: I'm having trouble dissolving this compound. What should I do?
A: this compound is a crystalline solid with varying solubility in different solvents.[1] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[4] Always ensure you are using an appropriate solvent and not exceeding the solubility limit. Refer to the solubility table below for guidance.
Q4: My experimental results are inconsistent. Could it be related to this compound stability?
A: Inconsistent results can arise from improper storage or handling of this compound. Ensure that both the solid compound and its solutions are stored at the recommended temperatures and protected from repeated freeze-thaw cycles.[4] For sensitive experiments, using a freshly prepared working solution is advisable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in stock solution upon storage | The concentration exceeds the solubility limit at the storage temperature. | Gently warm the solution and sonicate to redissolve the compound.[4] Consider preparing a more dilute stock solution. |
| Reduced or no biological activity observed | Degradation of the compound due to improper storage or handling. | Verify the storage conditions of both the solid compound and the stock solution. Prepare a fresh stock solution from the solid and repeat the experiment. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] |
| Difficulty dissolving the solid compound | Incorrect solvent or exceeding solubility limits. | Refer to the solubility data table. Use a solvent in which this compound has higher solubility, such as DMF or 0.1 M Na2CO3.[1] Gentle warming and sonication can also be used.[4] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid | +4°C | Up to 12 months (desiccated) | Abcam[2] |
| Solid | Room Temperature | Stable for shipping | Cayman Chemical[1] |
| Solution in DMSO | -20°C | Up to 6 months | Tribioscience[3] |
| Stock Solution | -80°C | 2 years | MedchemExpress[4] |
| Stock Solution | -20°C | 1 year | MedchemExpress[4] |
Solubility Data
| Solvent | Solubility | Source |
| 0.1 M Na2CO3 | 4 mg/mL | Cayman Chemical[1] |
| DMF | 8 mg/mL | Cayman Chemical[1] |
| DMSO | 1 mg/mL | Cayman Chemical[1], Abcam[2] |
| Ethanol | 0.5 mg/mL | Cayman Chemical[1], Abcam[2] |
| PBS (pH 7.2) | 0.34 mg/mL | Cayman Chemical[1] |
Experimental Protocols & Visualizations
General Protocol for Preparing a Stock Solution
A common method for preparing a stock solution of this compound involves dissolving the solid compound in a suitable organic solvent like DMSO.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and, if necessary, gently warm and sonicate until the solid is completely dissolved.[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Stock Solution Preparation Workflow
Signaling Pathway Inhibition by this compound
This compound is known to be an antagonist of the EP2 receptor, which is coupled to the Gs alpha subunit of G proteins. Activation of the EP2 receptor by its ligand, prostaglandin E2 (PGE2), leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This compound blocks this pathway by preventing PGE2 from binding to the EP2 receptor.[1][5]
This compound Inhibition of PGE2/EP2 Signaling
Troubleshooting Logic for Experiment Failure
When an experiment involving this compound fails to produce the expected results, a systematic troubleshooting approach is necessary. This often involves re-evaluating the preparation and handling of the compound.
Troubleshooting Logic for this compound Experiments
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 3. tribioscience.com [tribioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve AH 6809 for aqueous solutions
Welcome to the technical support center for AH 6809. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the dissolution of this compound for aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as an antagonist for the prostaglandin E2 (EP) and prostaglandin D2 (DP) receptors.[1] Specifically, it shows affinity for EP1, EP2, EP3-III, and DP1 receptors in humans.[1] By blocking these receptors, this compound can inhibit the downstream signaling pathways normally activated by PGE2 and PGD2. For example, it has been shown to block the PGE2-induced accumulation of cyclic AMP (cAMP) in cells expressing the human EP2 receptor.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but has better solubility in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used.[2][3] It can also be dissolved in 0.1 M Na2CO3 for an organic solvent-free aqueous solution.[2][3]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent such as DMSO, DMF, or ethanol.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Q4: What are the recommended storage conditions for this compound?
Crystalline this compound solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents should be stored at -20°C or -80°C. MedchemExpress suggests that at -20°C, the stock solution is stable for up to 1 year, and at -80°C, for up to 2 years. It is generally not recommended to store aqueous solutions of this compound for more than one day.[3]
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired solvent.
-
Solution 1: Choose an appropriate solvent. Refer to the solubility data table below. This compound has limited solubility in aqueous buffers like PBS.[2][3] For higher concentrations, organic solvents such as DMSO or DMF are more effective.[2][3]
-
Solution 2: Use sonication or gentle heating. If you observe precipitation or slow dissolution, brief sonication or warming the solution gently can aid in dissolving the compound.[3] Be cautious with heating, as it may degrade the compound.
-
Solution 3: Adjust the pH. Since this compound is a carboxylic acid, its solubility in aqueous solutions is pH-dependent. Increasing the pH will increase its solubility. It is significantly more soluble in 0.1 M Na2CO3 (a basic solution) than in PBS at pH 7.2.[2][3]
Issue: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer.
-
Solution 1: Lower the final concentration. The final concentration of this compound in your aqueous solution may be exceeding its solubility limit in that specific buffer. Try diluting to a lower final concentration.
-
Solution 2: Minimize the amount of organic solvent. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, as high concentrations of organic solvents can have physiological effects on your experimental system.[3]
-
Solution 3: Prepare the aqueous solution directly. For an organic solvent-free option, consider directly dissolving this compound in an aqueous buffer with a higher pH, such as 0.1 M Na2CO3, where it has better solubility.[2][3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| 0.1 M Na2CO3 | 4 mg/ml | [2][3] |
| DMF | 8 mg/ml | [2][3] |
| DMSO | 1 mg/ml | [2][3][4] |
| Ethanol | 0.5 mg/ml | [2][3][4] |
| PBS (pH 7.2) | 0.34 mg/ml | [2][3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of crystalline this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile, chemical-resistant container. The molecular weight of this compound is 298.29 g/mol . To prepare a 10 mM solution, you would need 2.983 mg per 1 ml of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound solid. It is good practice to purge the DMSO with an inert gas before use to remove dissolved oxygen.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Signaling Pathway Diagrams
Caption: Antagonistic action of this compound on the EP2 receptor signaling pathway.
Caption: Antagonistic action of this compound on the DP1 receptor signaling pathway.
Caption: Experimental workflow for dissolving this compound.
References
Unexpected results with AH 6809 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with AH 6809 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected antagonism of PGE₂-induced effects with this compound. What could be the reason?
A1: Several factors could contribute to a lack of expected antagonism. Consider the following:
-
Receptor Subtype Expression: Confirm the expression of the target prostaglandin receptors (EP1, EP2) in your cell line. This compound's potency can vary between receptor subtypes and across different species.[1]
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration in your assay medium does not lead to precipitation. You may need to use a solubilizing agent or sonication to aid dissolution.
-
Concentration Range: The effective concentration of this compound can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Off-Target Effects: As a non-selective antagonist, this compound also targets other prostanoid receptors like DP.[1] Depending on the complexity of your cellular system, signaling from these other receptors could mask the intended antagonistic effect on EP receptors.
Q2: My cell viability or proliferation assay results are inconsistent when using this compound. How can I troubleshoot this?
A2: Inconsistent results in cell viability and proliferation assays can stem from several sources:
-
Direct Cytotoxic Effects: At higher concentrations, this compound itself may inhibit cell proliferation or induce cytotoxicity, independent of its receptor antagonism.[2] It is crucial to include a vehicle control and a range of this compound concentrations to assess its baseline effect on cell viability.
-
Assay-Specific Interference: The chosen viability assay (e.g., MTT, WST) might be susceptible to interference from the compound. Consider using an orthogonal method to confirm your results (e.g., a live/dead cell count).
-
Inconsistent Cell Plating: Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension and consistent plating technique.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental conditions and instead fill them with sterile PBS or media.
Q3: I am observing unexpected signaling pathway activation after treating cells with this compound. Why is this happening?
A3: Unexpected pathway activation can be a result of the complex pharmacology of this compound:
-
Non-Selective Antagonism: this compound is not exclusively an EP receptor antagonist; it also has affinity for DP receptors.[1] Antagonism of DP receptors can lead to unforeseen downstream signaling events.
-
Signaling Crosstalk: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. For instance, blocking EP2/EP4 signaling has been shown to affect IGF-1R-mediated pathways.[3]
-
Inverse Agonism: In systems with constitutive receptor activity, an antagonist can sometimes act as an inverse agonist, actively reducing the basal signaling of the receptor. This could lead to unexpected downstream effects.[4]
Q4: How can I confirm that the observed effects of this compound in my assay are due to its intended antagonism of EP receptors?
A4: To validate the on-target effects of this compound, consider the following experimental controls:
-
Use a Structurally Different Antagonist: Employing another EP receptor antagonist with a different chemical structure can help confirm that the observed effect is target-specific and not due to off-target effects of the this compound chemical scaffold.
-
Rescue Experiment: After treating with this compound, try to "rescue" the phenotype by adding a high concentration of the agonist (e.g., PGE₂). If the effect of this compound is reversible by the agonist, it suggests a competitive antagonism at the receptor.
-
Knockdown/Knockout Models: If available, using cell lines with genetic knockout or knockdown of the target EP receptor can provide definitive evidence for the on-target action of this compound.
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Target | Parameter | Value | Species | Reference |
| EP1 | pA₂ | 6.8 | Not Specified | [5] |
| EP1 | Kᵢ | 333 nM | Human | |
| EP2 | Kᵢ | 350 nM | Human | [5] |
| DP | pA₂ | 4.45 | Human | [6] |
| DP₂ | pA₂ | 4.45 | Human |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 1 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| 0.1 M Na₂CO₃ | 4 mg/mL | |
| DMF | 8 mg/mL | |
| PBS (pH 7.2) | 0.34 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: cAMP Measurement Assay
-
Cell Seeding: Seed cells in a suitable multi-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Antagonist Treatment: Add desired concentrations of this compound (or vehicle control) and incubate for the determined time.
-
Agonist Stimulation: Add the agonist (e.g., PGE₂) to stimulate cAMP production and incubate for the optimal duration.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for your specific cAMP assay kit (e.g., ELISA, HTRF) to measure the intracellular cAMP levels.
-
Data Analysis: Determine the effect of this compound on agonist-induced cAMP production by comparing the results to the vehicle control.
Protocol 3: Intracellular Calcium Flux Assay
-
Cell Seeding: Plate cells on black-walled, clear-bottom microplates suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash: Gently wash the cells with an appropriate assay buffer to remove extracellular dye.
-
Antagonist Incubation: Add this compound at the desired concentrations and incubate for a specified period.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.
-
Agonist Injection: Inject the agonist (e.g., a calcium ionophore like ionomycin as a positive control, or a specific EP1 agonist) and immediately begin kinetic fluorescence readings.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on the agonist-induced calcium flux.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: General experimental workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AH 6809 Concentration for EP Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AH 6809 for blocking E-type prostanoid (EP) receptors. Due to its pharmacological profile, careful experimental design and data interpretation are crucial for obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist that blocks the action of prostaglandin E2 (PGE2) and other prostanoids at their receptors. It is not selective for a single receptor and has been shown to antagonize multiple prostanoid receptors, including EP1, EP2, and DP receptors.[1][2] Its mechanism of action involves binding to these G protein-coupled receptors (GPCRs) and preventing the downstream signaling cascades initiated by their natural ligands.
Q2: What are the binding affinities of this compound for different EP receptor subtypes?
A2: this compound exhibits relatively low affinity for human EP receptors, with Ki values typically in the micromolar range. This indicates that higher concentrations of the compound are required to achieve effective receptor blockade compared to more potent and selective antagonists. A summary of its binding affinities is provided in the data table below.
Q3: Is this compound a selective antagonist?
A3: No, this compound is considered a non-selective antagonist. It has been shown to have affinity for EP1, EP2, and DP1 receptors, and at higher concentrations, it may also block DP2 and thromboxane A2 (TP) receptors.[2][3][4] This lack of selectivity is a critical consideration in experimental design and data interpretation.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type, the expression level of the target receptor, and the specific experimental conditions. Based on published studies, a starting concentration range of 1 µM to 10 µM is often used.[5] However, due to its low potency, concentrations up to 100 µM may be necessary to achieve significant blockade, particularly for the EP1 receptor.[6] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder and is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. DMSO stock solutions can generally be stored at -20°C for several months.[3] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for various prostanoid receptors. Note that values can vary between different studies and experimental systems.
Table 1: Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| EP1 | Human | ~1500 | [1] |
| EP2 | Human | ~1150 | [1] |
| EP2 | Mouse | 350 | [1] |
| EP3-III | Human | ~1600 | [1] |
| DP1 | Human | ~1400 | [1] |
Table 2: Functional Potency (IC50 / EC50) of this compound
| Assay Type | Receptor Target | Cell Type / System | Potency | Reference |
| Inhibition of PGE2-induced corneocyte formation | EP1 | Human Keratinocytes | Effective at 10 µM | [6] |
| Inhibition of PGE2-induced cAMP accumulation | EP2 | COS cells | - | [1] |
| Antagonism of PGD2-induced anti-platelet aggregation | DP | Human Platelets | EC50 ~ 50 µM | [1] |
| Antagonism of U-46619-induced platelet aggregation | TP | Human Platelets | pA2 = 4.45 | [7] |
Experimental Protocols
Protocol 1: Measuring EP2 Receptor Blockade via cAMP Assay
This protocol outlines a general procedure for assessing the ability of this compound to antagonize PGE2-induced cyclic AMP (cAMP) production in cells expressing the EP2 receptor.
Materials:
-
Cells expressing the EP2 receptor
-
Cell culture medium
-
This compound
-
Prostaglandin E2 (PGE2)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight.
-
Pre-treatment with Antagonist:
-
Prepare a serial dilution of this compound in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Remove the culture medium from the cells and replace it with the this compound solutions.
-
Incubate for 30-60 minutes at 37°C. Include a vehicle control (medium with DMSO and PDE inhibitor).
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 in serum-free medium at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the PGE2 solution to the wells containing this compound or vehicle and incubate for the recommended time for your cell type (typically 15-30 minutes at 37°C).
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production.
-
Protocol 2: Measuring EP1 Receptor Blockade via Calcium Flux Assay
This protocol provides a general method for evaluating the ability of this compound to inhibit PGE2-induced intracellular calcium mobilization in cells expressing the EP1 receptor.
Materials:
-
Cells expressing the EP1 receptor
-
Cell culture medium
-
This compound
-
Prostaglandin E2 (PGE2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation:
-
Add assay buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Use the instrument's injector to add a solution of PGE2 (at a concentration that gives a robust response, e.g., EC80) to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time to capture the calcium transient.[13][14]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of PGE2-induced signaling observed. | 1. This compound concentration is too low. 2. Low or no expression of the target EP receptor. 3. Incorrect experimental conditions (e.g., incubation time, agonist concentration). | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., up to 100 µM). 2. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding. 3. Optimize agonist concentration (use an EC50 to EC80 concentration) and antagonist pre-incubation time (typically 30-60 minutes). |
| High background signal or variability in the assay. | 1. Cell health issues. 2. Inconsistent cell seeding. 3. Precipitation of this compound at high concentrations. | 1. Ensure cells are healthy and in the logarithmic growth phase. Check for contamination. [15][16]2. Use a multichannel pipette for consistent cell seeding and ensure a uniform cell suspension. 3. Visually inspect the stock and working solutions for any precipitates. If necessary, gently warm the solution or use a lower final DMSO concentration. |
| Observed effect may be due to off-target activity. | 1. This compound is non-selective and can also block DP and TP receptors. [2][4]2. The observed response is not mediated by an EP receptor. | 1. Use a more selective antagonist for the suspected off-target receptor (e.g., a selective DP1 antagonist) as a control to see if it replicates the effect. 2. If possible, use cells that lack the expression of the target EP receptor (e.g., from a knockout animal or using siRNA) as a negative control. 3. Test the effect of this compound on responses mediated by other prostanoids (e.g., PGD2 for DP receptors) in your system. |
| Difficulty in differentiating between EP1 and EP2 mediated effects. | Both receptors are antagonized by this compound. | 1. Use selective agonists for EP1 (e.g., 17-phenyl trinor PGE2) and EP2 (e.g., butaprost) to stimulate the respective pathways and then test the inhibitory effect of this compound on each. 2. Measure both cAMP (EP2 signaling) and intracellular calcium (EP1 signaling) in the same cell type if it expresses both receptors. 3. Consider using more selective antagonists for EP1 or EP2, if available, to confirm the involvement of a specific receptor subtype. |
| Unexpected agonist-like activity of this compound. | In some systems with high receptor expression and constitutive activity, a partial agonist can appear as an inverse agonist, or an antagonist can have complex effects. | Test this compound alone in your assay system without any agonist to check for any intrinsic activity. If agonist-like effects are observed, this may indicate partial agonism or inverse agonism depending on the basal activity of the receptor. |
Visualizations
Signaling Pathways
Caption: Signaling pathways of EP1 and EP2 receptors and the inhibitory action of this compound.
Experimental Workflow: Antagonist cAMP Assay
Caption: Step-by-step workflow for determining the IC50 of this compound in a cAMP assay.
Logical Relationship: Troubleshooting Off-Target Effects
Caption: Decision tree for investigating potential off-target effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. corning.com [corning.com]
Potential for AH 6809 to antagonize other receptors
Welcome to the technical support center for AH 6809. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective antagonist of prostanoid receptors. Its primary targets are the prostaglandin E2 (PGE2) receptors, specifically the EP1 and EP2 subtypes, and the prostaglandin D2 (PGD2) receptor, DP.[1][2] It is widely used as a pharmacological tool to investigate the roles of these receptors in various physiological and pathological processes.
Q2: What is the potential for this compound to antagonize other receptors?
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as DMSO (to 1 mg/ml) and ethanol (to 0.5 mg/ml). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.
Q4: How should I prepare this compound for cell-based assays?
For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Due to the potential for precipitation in aqueous solutions, it is recommended to prepare working solutions fresh and to visually inspect for any precipitates before adding to the cells.
Quantitative Data Summary
The following tables summarize the binding affinities and functional antagonist potencies of this compound at its primary prostanoid receptor targets.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| EP1 | Human | 333 | |
| EP2 | Human | 350 | [2] |
Table 2: Functional Antagonist Potency (pA2) of this compound
| Receptor | Species/Tissue | pA2 | Reference |
| EP1 | - | 6.8 | [2] |
| DP | Human Platelets | 5.35 | [3] |
| TP | Human Platelets | 4.45 | [3] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the primary targets of this compound and a general experimental workflow for its use as an antagonist.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP2 and DP Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Low aqueous solubility of this compound.- High final concentration of this compound.- Interaction with media components. | - Prepare fresh working solutions just before use.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.1%).- Briefly sonicate the final dilution in media before adding to cells.- Visually inspect for precipitation before use. |
| High Background Signal or Non-specific Effects | - this compound concentration is too high, leading to off-target effects.- Non-specific binding to plasticware or other surfaces.- The xanthone scaffold may have inherent non-specific activities at high concentrations. | - Perform a dose-response curve to determine the optimal concentration of this compound that inhibits the target receptor without causing non-specific effects.- Include a control with a structurally unrelated antagonist for the same target if available.- Use the lowest effective concentration possible. |
| Low or No Antagonist Activity | - Inactive compound due to improper storage or degradation.- Insufficient pre-incubation time with the antagonist.- Agonist concentration is too high, overcoming the competitive antagonism. | - Verify the integrity and storage conditions of the this compound stock.- Optimize the pre-incubation time with this compound before adding the agonist (typically 15-30 minutes).- Use an agonist concentration at or near its EC80 to allow for a competitive antagonist to have a measurable effect. |
| Variability Between Experiments | - Inconsistent cell passage number or health.- Inconsistent preparation of this compound working solutions.- Variation in incubation times or assay conditions. | - Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.- Prepare fresh dilutions of this compound for each experiment.- Standardize all incubation times, temperatures, and reagent volumes. |
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for EP1 Receptor Antagonism
This protocol is designed to measure the ability of this compound to antagonize PGE2-induced intracellular calcium mobilization in cells expressing the EP1 receptor.
Materials:
-
Cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
PGE2 (agonist)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the EP1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading: a. Prepare the dye-loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS/HEPES buffer. Add Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium from the cells and add the dye-loading solution. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation and Pre-incubation: a. Prepare a dilution series of this compound in HBSS/HEPES buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in buffer). b. After the dye-loading incubation, wash the cells gently with HBSS/HEPES buffer. c. Add the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: a. Prepare the PGE2 agonist solution in HBSS/HEPES buffer at a concentration that is 2-4 times the final desired concentration. b. Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye. c. Establish a baseline fluorescence reading for each well. d. Inject the PGE2 solution into the wells and immediately begin kinetic fluorescence readings for 1-2 minutes.
-
Controls:
-
Positive Control: Add ionomycin to a set of wells to determine the maximum calcium influx.
-
Negative Control: Add EGTA to chelate extracellular calcium in another set of wells to establish the baseline.
-
-
Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data to the response of the vehicle control. c. Plot the normalized response against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vitro cAMP Assay for EP2/DP Receptor Antagonism
This protocol describes a competitive immunoassay (e.g., HTRF) to measure the ability of this compound to antagonize agonist-induced cAMP production in cells expressing EP2 or DP receptors.[7][8][9]
Materials:
-
Cells expressing the human EP2 or DP receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX)
-
This compound
-
PGE2 (for EP2) or PGD2 (for DP) as the agonist
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: a. Culture the cells to the appropriate density. b. On the day of the assay, harvest the cells and resuspend them in stimulation buffer at the desired concentration.
-
Compound and Agonist Plating: a. Prepare a serial dilution of this compound in the stimulation buffer. b. Add the this compound dilutions and a vehicle control to the wells of the microplate.
-
Cell Addition and Pre-incubation: a. Add the cell suspension to each well. b. Incubate the plate for 15-30 minutes at room temperature to allow for antagonist binding.
-
Agonist Stimulation: a. Prepare the agonist (PGE2 or PGD2) solution in stimulation buffer at a concentration that is 2-4 times the final desired concentration (typically the EC80). b. Add the agonist solution to the wells. c. Incubate for 30-60 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: a. Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF) to each well. b. Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
Signal Measurement: a. Read the plate on an HTRF-compatible reader at the specified emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. Convert the HTRF ratios to cAMP concentrations using a standard curve run in parallel. c. Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting AH 6809 variability between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AH 6809. The information is structured to address potential variability between experimental batches and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as an antagonist for prostanoid receptors, specifically the EP and DP receptors. In humans, it shows nearly equal affinity for the EP1, EP2, EP3-III, and DP1 receptors.[1] Its antagonistic action blocks the signaling pathways initiated by prostaglandins like PGE2 and PGD2. For example, it inhibits the PGE2-induced accumulation of cyclic AMP (cAMP) and the mobilization of intracellular calcium.[1]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in in vitro and in vivo studies to investigate the roles of EP and DP receptors in various physiological and pathological processes. Common applications include:
-
cAMP Assays: To study the inhibition of Gs-coupled receptor signaling.[1]
-
Calcium Mobilization Assays: To investigate the blockade of Gq-coupled receptor signaling.[1]
-
Platelet Aggregation Assays: To assess the antagonism of PGD2-mediated anti-aggregatory effects.[1][2]
Q3: How should this compound be stored and handled to ensure stability?
To maintain its integrity, this compound should be stored as a crystalline solid at -20°C for long-term stability (≥ 4 years).[1] For short-term storage, +4°C is acceptable.[3] It is recommended to store the compound under desiccating conditions.[3] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[4]
Q4: What are the known solubility characteristics of this compound?
This compound has varying solubility in different solvents. It is important to select the appropriate solvent for your experimental needs.
| Solvent | Solubility |
| 0.1 M Na2CO3 | 4 mg/ml |
| DMF | 8 mg/ml |
| DMSO | 1 mg/ml |
| Ethanol | 0.5 mg/ml |
| PBS (pH 7.2) | 0.34 mg/ml |
| Data sourced from Cayman Chemical product information.[1] |
Troubleshooting Guide: Variability Between Experimental Batches
Variability in experimental outcomes when using different batches of this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem 1: Inconsistent IC50/EC50 values in functional assays (e.g., cAMP or calcium mobilization).
-
Potential Cause 1: Variation in Compound Purity.
-
Explanation: Even small differences in purity between batches can lead to significant changes in the active concentration of this compound, affecting its antagonist potency. Impurities from the synthesis process may also have off-target effects.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CofA): Always request and compare the CofAs for the old and new batches. Pay close attention to the purity value (e.g., >98% by HPLC).
-
Perform a Dose-Response Curve Comparison: Run a parallel experiment with the old and new batches of this compound under identical conditions. A significant shift in the dose-response curve indicates a potency difference.
-
Qualify the New Batch: Before use in critical experiments, qualify the new batch by comparing its performance against a known standard or the previous, well-characterized batch.
-
-
-
Potential Cause 2: Improper Storage and Handling.
-
Explanation: this compound can degrade if not stored correctly, leading to a decrease in its effective concentration. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature (-20°C for solid, -20°C or -80°C for solutions).
-
Use Freshly Prepared Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare single-use aliquots.
-
Protect from Light and Moisture: Store in a dark, dry environment.
-
-
-
Potential Cause 3: Inaccurate Concentration of Stock Solution.
-
Explanation: Errors in weighing the compound or in the volume of solvent used to prepare the stock solution can lead to incorrect concentrations and, consequently, inconsistent results.
-
Troubleshooting Steps:
-
Use a Calibrated Balance: Ensure the balance used for weighing is properly calibrated.
-
Verify Solvent Volume: Use calibrated pipettes to add the solvent.
-
Re-prepare Stock Solution: If in doubt, prepare a fresh stock solution from the new batch and re-run the experiment.
-
-
Problem 2: Unexpected or off-target effects observed with a new batch.
-
Potential Cause: Presence of Active Impurities.
-
Explanation: Impurities from the synthesis of this compound, a xanthone derivative, could have their own biological activity, leading to unexpected experimental outcomes.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis: Look for any information on identified impurities.
-
Use Control Experiments: Include appropriate positive and negative controls in your experimental design to help differentiate between the intended effect of this compound and any off-target effects.
-
Consider an Orthogonal Assay: If possible, use a different assay to confirm the observed effect.
-
-
Experimental Protocols
1. cAMP Inhibition Assay Protocol
This protocol is a general guideline for measuring the antagonistic effect of this compound on PGE2-induced cAMP production in cells expressing the EP2 receptor.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human EP2 receptor in appropriate media.
-
The day before the assay, seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add this compound at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Normalize the data to the positive control (PGE2 alone) and negative control (vehicle).
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
2. Intracellular Calcium Mobilization Assay Protocol
This protocol provides a general method for assessing the inhibitory effect of this compound on EP1 receptor-mediated calcium mobilization.
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing the human EP1 receptor.
-
Seed the cells into a 96-well black-walled, clear-bottom plate the day before the assay.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM with Pluronic F-127) in an appropriate buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence microplate reader capable of kinetic reading and automated injection.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject this compound at various concentrations and incubate for a short period.
-
Inject the EP1 receptor agonist (e.g., sulprostone) at its EC80 concentration.
-
Immediately begin kinetic fluorescence reading for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline).
-
Normalize the data and plot a dose-response curve to determine the IC50 of this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound batch variability.
Caption: Signaling pathways antagonized by this compound.
References
Minimizing non-specific binding of AH 6809 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of AH 6809 in experimental assays.
Troubleshooting Guide: Minimizing High Non-Specific Binding
High non-specific binding can obscure specific signals, leading to inaccurate data. This guide provides solutions to common issues encountered when using this compound.
Q1: What is non-specific binding and why is it a problem with a small molecule like this compound?
A1: Non-specific binding (NSB) is the adherence of a ligand, in this case, this compound, to entities other than its intended receptor targets (e.g., DP1, EP1, EP2).[1] This can include binding to plastic surfaces of the assay plate, other proteins in the sample, or membrane lipids.[2] Small molecules can be prone to NSB due to hydrophobic or ionic interactions.[1] For this compound, it has been noted that its potency can be affected by binding to plasma proteins, which suggests a propensity for such interactions.[3] High NSB increases the background signal, which reduces the assay's sensitivity and can lead to erroneous interpretation of results.[4]
Q2: My control wells show a very high background signal. What is the first thing I should check?
A2: The first step is to evaluate your blocking procedure and assay buffer composition. Inadequate blocking is the most common cause of high background.[5] Ensure you are using an appropriate blocking agent to saturate all potential non-specific sites on your assay plate and other surfaces.[1][6]
Q3: Which blocking agents and detergents are recommended, and at what concentrations?
A3: The choice of blocking agent is critical and may require empirical testing for your specific assay system.[1] Protein-based blockers are a good starting point. Additionally, non-ionic detergents are effective at reducing hydrophobic interactions.[7]
| Reagent Type | Example | Typical Working Concentration | Notes |
| Protein Blocker | Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Most common blocker. Use fatty-acid-free BSA for best results. Not recommended for detecting phosphoproteins.[5][8] |
| Non-fat Dry Milk / Casein | 1 - 5% (w/v) | A cost-effective alternative to BSA. Avoid if using biotin-streptavidin systems or studying phosphoproteins.[5][8] | |
| Fish Gelatin | 0.1 - 1% (w/v) | Good for reducing cross-reactivity with mammalian antibodies.[8] | |
| Non-ionic Detergent | Tween-20 | 0.05 - 0.1% (v/v) | Added to wash and assay buffers to disrupt weak, non-specific interactions.[1][7] |
| Triton X-100 | 0.05 - 0.1% (v/v) | Similar to Tween-20, helps to reduce hydrophobic interactions.[1] | |
| Synthetic Blocker | Polyvinylpyrrolidone (PVP) | Varies by MW | Useful for assays where protein-based blockers interfere.[8] |
Q4: Can my incubation conditions affect non-specific binding of this compound?
A4: Yes, incubation time and temperature are key variables.[4]
-
Temperature: Lowering the incubation temperature (e.g., to 4°C from room temperature) can decrease the strength of hydrophobic interactions, a common driver of NSB. However, this may require a longer incubation time to reach binding equilibrium.[7]
-
Time: Perform a time-course experiment to find the optimal incubation time where specific binding is maximized without a significant increase in non-specific binding.[7]
Q5: How can I optimize my washing steps to reduce high background?
A5: Inefficient washing can leave unbound this compound in the wells, contributing to high background.[9]
-
Increase Wash Volume and Number: Increase the number of wash cycles (e.g., from 3 to 5) and ensure the volume is sufficient to completely exchange the buffer in the wells.[5]
-
Use Cold Wash Buffer: Washing with ice-cold buffer can help preserve specific binding interactions while more effectively removing loosely associated, non-specifically bound molecules.[7]
-
Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help disrupt NSB.[7]
Frequently Asked Questions (FAQs)
What is this compound and what are its targets? this compound (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) is a chemical compound that acts as an antagonist for several prostanoid receptors.[3][10] It is most frequently cited as an antagonist of the prostaglandin EP1 and EP2 receptors and also shows activity against the DP1 (PGD2) receptor.[11][12]
Which signaling pathways does this compound block? this compound primarily blocks signaling pathways initiated by prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). By antagonizing EP1 receptors, it can inhibit increases in intracellular calcium.[13] By blocking EP2 and DP1 receptors, it inhibits the Gs-protein-coupled pathway that leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[10][11][14]
What does a typical binding assay workflow look like? A standard competitive binding assay involves preparing the receptor source, incubating it with a labeled ligand and a competitor (like this compound), separating bound from free ligand, and detecting the signal. Non-specific binding is determined in parallel wells by adding a large excess of an unlabeled ligand to saturate all specific receptor sites.
How do I systematically troubleshoot high non-specific binding? Use a logical, step-by-step approach to identify the source of the high background. Start with the most likely and easiest-to-modify parameters, such as blocking and washing, before moving to more complex optimizations like re-preparing reagents.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a target receptor (e.g., EP2) expressed in a cell membrane preparation.
1. Reagent Preparation:
-
Binding Buffer: Prepare a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Blocking Agent: Prepare a 5% (w/v) solution of high-purity, fatty-acid-free BSA in Binding Buffer.
-
Wash Buffer: Prepare Binding Buffer containing 0.05% (v/v) Tween-20. Keep this buffer at 4°C.
-
Radioligand: Prepare a working stock of a known radiolabeled agonist/antagonist for the target receptor (e.g., ³H-PGE₂) at 2x the final desired concentration.
-
Competitors:
-
This compound: Prepare a serial dilution series (e.g., from 100 µM to 1 pM final concentration).
-
Non-Specific Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM PGE₂) to define 100% displacement.
-
2. Assay Procedure:
-
Plate Blocking (Optional but Recommended): If using 96-well plates for incubation, pre-treat wells with a 1% BSA solution for 1-2 hours at room temperature to block non-specific sites on the plastic. Wash wells with Binding Buffer.
-
Membrane Preparation: Thaw the cell membrane preparation containing the receptor of interest on ice. Dilute to the desired protein concentration (e.g., 10-50 µg protein per well) in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 100 µL membranes + 50 µL radioligand + 50 µL Binding Buffer.
-
Non-Specific Binding (NSB): 100 µL membranes + 50 µL radioligand + 50 µL non-specific control ligand (e.g., 10 µM PGE₂).
-
Competition (this compound): 100 µL membranes + 50 µL radioligand + 50 µL of each this compound dilution.
-
-
Incubation: Incubate the plate at a pre-optimized temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Washing: Wash the filters 3-5 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the specific binding CPM against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value of this compound.
References
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 13. caymanchem.com [caymanchem.com]
- 14. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AH 6809 and Other EP Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the E-prostanoid (EP) receptor antagonist AH 6809 with other notable antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate informed decisions in research and development.
This compound is a well-established but non-selective antagonist of prostanoid receptors. It exhibits affinity for EP1, EP2, and DP1 receptors, a characteristic that necessitates careful consideration when interpreting experimental results.[1][2][3][4] In contrast, significant advancements in medicinal chemistry have led to the development of highly potent and selective antagonists for individual EP receptor subtypes, offering more precise tools for dissecting the roles of these receptors in various physiological and pathological processes.[4][5]
Quantitative Comparison of EP Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or functional inhibitory concentrations (IC50/pA2) of this compound alongside a selection of other EP receptor antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | EP1 | EP2 | EP3 | EP4 | Other Targets | Source |
| This compound | pA2 = 6.8 | Ki = 350 nM | - | - | DP1 (pA2 = 4.45) | [6] |
| Ki = 333 nM | Ki = 350 nM | - | - | DP2 (pA2 = 4.45) | [7] | |
| Ki = 1217 nM (human) | Ki = 1150 nM (human) | Ki = 1597 nM (human) | - | DP1 (Ki = 1415 nM, human) | [5] | |
| SC-19220 | Antagonist | - | - | - | - | [8] |
| PF-04418948 | >2000-fold selectivity for EP2 | pKB = 8.32 (mouse) | No functional activity | - | - | [2] |
| ONO-AE3-208 | - | - | Ki = 30 nM | Ki = 1.3 nM | FP (Ki=790nM), TP (Ki=2400nM) | [9] |
| GW627368X | - | - | - | pKi = 7.0 | TP (pKi = 6.8) | [8] |
| L-798,106 | - | - | Antagonist | - | - | [8] |
| Grapiprant (CJ-023423) | - | - | - | Ki = 24 nM (dog) | - | [9] |
| TG6-129 | - | Kd = 8.8 nM | - | Kd = 3.9 µM | - | [3] |
Signaling Pathways of EP Receptors
Prostaglandin E2 (PGE2) mediates its diverse effects by binding to four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype preferentially couples to different G proteins, initiating distinct intracellular signaling cascades.
Experimental Protocols
Accurate characterization of EP receptor antagonists relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays used to determine the affinity and functional activity of these compounds.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human EP receptor of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled antagonist.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (for EP2 and EP4 antagonism)
This assay measures the ability of an antagonist to block agonist-induced cyclic AMP (cAMP) production, the primary downstream signaling molecule for the Gs-coupled EP2 and EP4 receptors.
Methodology:
-
Cell Culture: Cells stably expressing the EP2 or EP4 receptor are seeded into 96-well plates and cultured to an appropriate confluency.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of an EP2 or EP4 agonist (e.g., PGE2 or a selective agonist) is added to the wells to stimulate cAMP production.
-
cAMP Measurement: After a short incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production, is calculated.
Calcium Flux Assay (for EP1 antagonism)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium ([Ca²⁺]i), the primary downstream signal for the Gq-coupled EP1 receptor.
Methodology:
-
Cell Preparation and Dye Loading: Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Antagonist Incubation: The dye-loaded cells are incubated with various concentrations of the EP1 antagonist.
-
Agonist Stimulation and Measurement: The cells are then stimulated with an EP1 agonist, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined from the concentration-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. At last, a truly selective EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to AH 6809 and Selective EP2 Antagonists for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the non-selective prostanoid antagonist AH 6809 with modern selective EP2 receptor antagonists. The development of highly selective EP2 antagonists has largely superseded the use of this compound in in vivo studies due to the latter's poor selectivity and potency. This document summarizes the available data, highlighting the pharmacological properties and in vivo applications of these compounds.
Executive Summary
Prostaglandin E2 (PGE2) exerts its effects through four receptor subtypes, EP1, EP2, EP3, and EP4. The EP2 receptor, a Gαs-coupled receptor, plays a crucial role in inflammation, immune response, and various other physiological and pathological processes. While this compound was historically used to investigate the roles of EP receptors, its utility in in vivo research is severely limited by its low potency and lack of selectivity, as it also antagonizes EP1 and DP1 receptors.[1][2] The advent of potent and selective EP2 antagonists since 2011 has provided researchers with superior tools to dissect the in vivo functions of the EP2 receptor.[2] This guide will focus on a comparison with well-characterized selective EP2 antagonists such as PF-04418948 and TG6-10-1.
Pharmacological Profile Comparison
A significant disparity exists in the potency and selectivity between this compound and modern selective EP2 antagonists. This difference is a primary reason for the shift in preference for in vivo studies.
| Compound | Target(s) | Potency (Ki/K B ) | Selectivity | Suitability for In Vivo Studies |
| This compound | EP1, EP2, DP1 | EP1: ~1.2 µM, EP2: ~1.5 µM, DP1: ~1.5 µM[3] | Poorly selective[2] | Unsuitable due to low potency and lack of selectivity[2] |
| PF-04418948 | EP2 | 1.8 nM (functional K B )[3] | High selectivity over other prostanoid receptors[3] | Orally active and effective in vivo[3] |
| TG6-10-1 | EP2 | 17.8 nM (functional Schild K B )[2] | >10-fold selective against other prostanoid receptors[4] | Good pharmacokinetic profile for in vivo use[2] |
In Vivo Performance Data
Direct in vivo comparative studies between this compound and selective EP2 antagonists are scarce, largely because the pharmacological limitations of this compound make it an unsuitable tool for such research. The following sections present in vivo data for prominent selective EP2 antagonists.
PF-04418948 in a Rat Model of Cutaneous Blood Flow
This study demonstrates the in vivo efficacy of PF-04418948 in a model of EP2 receptor-mediated vasodilation.
Experimental Protocol:
-
Animal Model: Sprague Dawley rats.[3]
-
Compound Administration: PF-04418948 was administered orally (p.o.) at a dose of 10 mg/kg in a vehicle of 0.5% w/v methylcellulose + 0.1% v/v Tween 80 in purified water.[3]
-
Challenge: Cutaneous blood flow was induced by subcutaneous (s.c.) injection of the EP2 agonist butaprost.[3]
-
Outcome Measure: Changes in cutaneous blood flow were measured to assess the antagonist activity of PF-04418948.[3]
Results: Oral administration of PF-04418948 significantly attenuated the butaprost-induced increase in cutaneous blood flow, demonstrating its in vivo antagonistic effect on the EP2 receptor.[3]
TG6-10-1 in a Mouse Model of Pilocarpine-Induced Status Epilepticus
This study highlights the neuroprotective effects of selective EP2 antagonism in a model of epilepsy.
Experimental Protocol:
-
Animal Model: C57BL/6 mice.[5]
-
Induction of Status Epilepticus (SE): SE was induced by intraperitoneal (i.p.) injection of pilocarpine (280 mg/kg).[5][6] Seizures were monitored and scored, and SE was terminated after a set duration with an injection of a benzodiazepine such as midazolam.[6][7]
-
Compound Administration: TG6-10-1 was administered i.p. at a dose of 5 mg/kg at 4, 21, and 30 hours after the onset of SE.[5]
-
Outcome Measures: Survival rates, body weight changes, and nesting behavior were assessed to evaluate the neuroprotective effects of TG6-10-1.[5]
Results: Treatment with TG6-10-1 significantly improved survival rates, accelerated the recovery of lost body weight, and improved functional outcomes such as nesting behavior in mice following pilocarpine-induced SE.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
EP2 Receptor Signaling Pathway
The EP2 receptor is a G-protein coupled receptor that, upon binding with its ligand PGE2, activates the Gs alpha subunit (Gαs). This initiates a signaling cascade involving adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.[1][8]
Caption: EP2 Receptor Signaling Cascade.
Experimental Workflow: In Vivo Antagonist Evaluation
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of an EP2 antagonist in a disease model.
Caption: In Vivo EP2 Antagonist Efficacy Workflow.
Conclusion
The development of selective EP2 receptor antagonists represents a significant advancement for in vivo pharmacological research. Compounds like PF-04418948 and TG6-10-1 offer high potency and selectivity, enabling a more precise investigation of EP2 receptor function in various disease models. In contrast, the poor selectivity and low potency of this compound render it unsuitable for in vivo studies, and its use has been largely discontinued in this context. Researchers aiming to study the in vivo roles of the EP2 receptor should utilize the available selective antagonists to ensure reliable and interpretable results.
References
- 1. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Prostanoid Signaling: A Comparative Guide to AH 6809 and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological tool AH 6809 with genetic models in the study of prostanoid receptor signaling. We delve into the validation of this compound-induced phenotypes by examining corresponding genetic knockout models, supported by experimental data and detailed protocols.
This compound is a commercially available antagonist with activity at multiple prostanoid receptors, primarily targeting the prostaglandin E2 (PGE2) receptors EP1 and EP2, as well as the prostaglandin D2 (PGD2) receptor DP1.[1][2][3] Due to its broad specificity, careful validation of its effects is crucial. Genetic models, such as knockout mice, offer a powerful tool to dissect the specific roles of these receptors and validate the phenotypes observed with pharmacological inhibitors like this compound.
Comparative Analysis of Phenotypes: this compound vs. Genetic Knockouts
This section compares the reported phenotypes induced by this compound with those observed in mice lacking the EP1, EP2, or DP1 receptors.
Table 1: Comparison of Phenotypes Induced by this compound and Genetic Models
| Phenotype | This compound Administration | EP1 Knockout (EP1-/-) Mice | EP2 Knockout (EP2-/-) Mice | DP1 Knockout (DP1-/-) Mice | References |
| Platelet Aggregation | Inhibition of PGD2-induced anti-aggregatory effect.[1][4] | No significant reported phenotype related to platelet aggregation. | No significant reported phenotype related to platelet aggregation. | Impaired PGD2-mediated inhibition of platelet aggregation. | [1][4] |
| Inflammation | Reduction of oligodendrocyte apoptosis and demyelination in a multiple sclerosis model.[5] Reversal of PGE2-suppressed macrophage phagocytosis.[5] Enhancement of mast cell degranulation.[6] | Reported behavioral disinhibition and impulsive aggression under stress.[7] | Reduced tumor growth associated with increased anti-tumor immunity.[8] Weak bone biomechanical strength.[9] Impaired osteoclastogenesis in vitro.[10] | Altered inflammatory cell chemotaxis.[11] | [5][6][7][8][9][10][11] |
| Chondrogenesis | Marked inhibition of chondrogenesis in chick limb mesenchyme cultures.[12][13] | Minimal influence on skeletal strength or size.[9] | Major influence on biomechanical properties of bone, leading to weakness.[9] | No direct comparative data available. | [9][12][13] |
| Cancer | Inhibition of non-small cell lung cancer cell proliferation.[14] | Implicated in certain types of cancer progression.[15] | Reduced tumor growth.[8] | No direct comparative data available. | [8][14][15] |
Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways of the primary targets of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation in whole blood.[1][4]
Materials:
-
Freshly drawn human venous blood collected into 3.8% (w/v) trisodium citrate.
-
Prostaglandin D2 (PGD2) solution.
-
This compound solution.
-
ADP solution.
-
Whole blood aggregometer.
Procedure:
-
Pre-warm whole blood samples to 37°C.
-
Add this compound or vehicle control to the blood samples and incubate for a specified time (e.g., 2 minutes).
-
Add the anti-aggregatory agent PGD2 and incubate for a specified time (e.g., 1 minute).
-
Induce platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in impedance for a set period (e.g., 6 minutes) using a whole blood aggregometer.
-
The extent of aggregation is quantified as the change in impedance from the baseline.
In Vitro Chondrogenesis Assay
Objective: To evaluate the effect of this compound on the differentiation of mesenchymal cells into chondrocytes.[12][13]
Materials:
-
Primary chick limb bud mesenchymal cells.
-
Serum-free culture medium.
-
This compound solution.
-
Alcian green stain.
-
Spectrophotometer.
Procedure:
-
Isolate mesenchymal cells from the distal tips of stage 25 chick limb buds.
-
Plate the cells at high density in micromass cultures.
-
Culture the cells in serum-free medium.
-
Treat the cultures daily with this compound or vehicle control for 5 days.
-
On day 5, fix the cultures and stain with Alcian green to visualize cartilage matrix proteoglycans.
-
Quantify the amount of bound dye by extraction and spectrophotometric analysis at a specific wavelength (e.g., 600 nm).
-
Normalize the Alcian green staining to the total DNA content of the cultures.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.[14]
Materials:
-
Non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H1299).
-
Complete cell culture medium.
-
This compound solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed NSCLC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The comparison of phenotypes induced by the pharmacological antagonist this compound with those observed in genetic knockout models provides a valuable framework for validating its use in prostanoid research. While this compound can be a useful tool to probe the combined roles of EP1, EP2, and DP1 receptors, its lack of specificity necessitates careful interpretation of results. Genetic models, in contrast, offer a more precise approach to delineating the function of individual receptors. The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at understanding the complex roles of prostanoid signaling in health and disease. The discrepancies observed between the pharmacological and genetic approaches, such as in platelet aggregation where this compound's effect is primarily on the PGD2/DP1 axis, highlight the importance of a multi-faceted approach to target validation in drug discovery.
References
- 1. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Reduced tumor growth in EP2 knockout mice is related to signaling pathways favoring an increased local anti-tumor immunity in the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone biomechanical properties in prostaglandin EP1 and EP2 knockout mice [pubmed.ncbi.nlm.nih.gov]
- 10. Knockout of the murine prostaglandin EP2 receptor impairs osteoclastogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. Effects of a putative prostaglandin E2 antagonist, AH6809, on chondrogenesis in serum-free cultures of chick limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of cytosine arabinoside and a prostaglandin E2 antagonist, AH6809, on chondrogenesis in serum-free cultures of chick limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Cross-Validation of AH 6809 Results with RNAi Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological inhibitor is a critical step in target validation. This guide provides a comparative analysis of AH 6809, a known antagonist of the prostaglandin E2 (PGE2) receptor EP2, with RNA interference (RNAi) studies targeting the EP2 receptor. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to objectively demonstrate the cross-validation of this compound's effects with genetic knockdown approaches.
This comparison serves to confirm that the biological outcomes observed with this compound treatment are indeed attributable to the inhibition of the EP2 receptor signaling pathway. Such validation is essential for confident progression in drug discovery and development pipelines.
Data Presentation: this compound versus EP2 siRNA in Gastric Cancer
The following table summarizes quantitative data from a study comparing the effects of this compound and EP2 receptor siRNA on the proliferation of gastric cancer cell lines. This direct comparison highlights the concordance between pharmacological inhibition and genetic knockdown.
| Cell Line | Treatment Condition | Mean Cell Proliferation (% of Control) | Standard Deviation |
| AGS | Control | 100% | N/A |
| This compound (3 µM) | ~75% | ± 5% | |
| EP2 siRNA | ~60% | ± 4% | |
| This compound (3 µM) + ECF | ~40% | ± 3% | |
| EP2 siRNA + ECF | ~30% | ± 3% | |
| MKN45 | Control | 100% | N/A |
| This compound (3 µM) | ~80% | ± 6% | |
| EP2 siRNA | ~65% | ± 5% | |
| This compound (3 µM) + ECF | ~50% | ± 4% | |
| EP2 siRNA + ECF | ~40% | ± 4% |
*ECF: Epirubicin, Cisplatin, 5-Fluorouracil combination chemotherapy. Data is approximated from graphical representations in the cited literature[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the experimental setup.
Protocol 1: Pharmacological Inhibition with this compound
This protocol outlines the steps for treating cultured cells with this compound to assess its impact on cellular functions.
1. Cell Culture and Seeding:
- Culture gastric cancer cells (e.g., AGS, MKN45) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture media to the desired final concentration (e.g., 3 µM).
- Replace the existing media in the cell culture plates with the media containing this compound or a vehicle control (media with the same concentration of DMSO).
3. Incubation and Analysis:
- Incubate the cells for the desired duration (e.g., 48 hours).
- Assess cell proliferation using a standard method such as the MTT assay or direct cell counting.
- For combination studies, add other therapeutic agents (e.g., ECF chemotherapy) at the same time as this compound.
Protocol 2: RNAi-Mediated Knockdown of EP2 Receptor
This protocol details the procedure for using small interfering RNA (siRNA) to specifically silence the expression of the EP2 receptor.
1. siRNA Design and Preparation:
- Obtain validated siRNA sequences targeting the EP2 receptor mRNA. A non-targeting siRNA should be used as a negative control.
- Resuspend the lyophilized siRNA in RNase-free buffer to the desired stock concentration.
2. Transfection of siRNA:
- On the day of transfection, dilute the EP2 siRNA and the non-targeting control siRNA in serum-free media.
- In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.
- Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
- Add the transfection complexes to the cells in fresh media.
3. Post-Transfection Incubation and Validation:
- Incubate the cells for 24-48 hours to allow for gene silencing.
- Validate the knockdown of the EP2 receptor at the protein level using Western blotting.
- Perform functional assays, such as cell proliferation assays, to assess the phenotypic effects of EP2 knockdown.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: PGE2-EP2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Cross-Validation.
Caption: Logical Framework for Cross-Validation.
References
A Comparative Guide to Prostaglandin Receptor Antagonists: AH 6809 vs. SC-19220
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two commonly used prostaglandin receptor antagonists, AH 6809 and SC-19220. The information presented is collated from various experimental sources to aid researchers in selecting the appropriate tool for their studies on prostanoid signaling pathways.
Introduction
This compound and SC-19220 are valuable pharmacological tools for investigating the physiological and pathological roles of prostaglandin E2 (PGE2). While both compounds act as antagonists at prostanoid receptors, they exhibit distinct selectivity profiles and potencies. This guide aims to objectively compare their performance based on available experimental data.
Receptor Binding Profile and Potency
SC-19220 is recognized as a selective antagonist of the EP1 receptor. In contrast, this compound demonstrates a broader spectrum of activity, acting as an antagonist at both EP1 and EP2 receptors, with additional weak inhibitory effects on the DP receptor. In human and guinea pig models, the activity profile of this compound is reported to be similar to that of SC-19220, although this compound is considered to be somewhat more potent[1].
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and SC-19220. It is crucial to note that this data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Quantitative Data for this compound
| Parameter | Receptor | Species | Value | Reference |
| pA2 | EP1 | - | 6.8 | |
| Ki | EP2 | Human | 350 nM | |
| pA2 | DP | - | 4.45 | |
| Ki | EP1 | - | 333 nM | [2] |
| Ki | EP2 | - | 350 nM | [2] |
Table 2: Quantitative Data for SC-19220
| Parameter | Receptor | Species | Value | Reference |
| pA2 | EP1 | - | 5.5 |
Mechanism of Action and Signaling Pathways
Both this compound and SC-19220 are competitive antagonists. Their mechanism of action involves blocking the binding of PGE2 to its receptors, thereby inhibiting downstream signaling cascades.
-
SC-19220 , as a selective EP1 antagonist, primarily inhibits the Gq-protein coupled pathway. Activation of the EP1 receptor by PGE2 typically leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. SC-19220 blocks this PGE2-induced increase in cytosolic calcium.
-
This compound exerts its effects through multiple pathways. By blocking the EP1 receptor, it inhibits the aforementioned calcium mobilization. Its antagonism at the EP2 receptor interferes with the Gs-protein coupled pathway, which involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound has been shown to block PGE2-induced cAMP accumulation[1].
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and SC-19220 are provided below. These are generalized protocols and may require optimization for specific experimental setups.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined.
-
-
Binding Reaction:
-
In a multi-well plate, membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor compound (this compound or SC-19220).
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the competitor.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of a compound to inhibit the Gs-coupled signaling pathway.
-
Cell Culture and Treatment:
-
Cells expressing the EP2 receptor (e.g., NCI-H1299 cells) are cultured in appropriate media.
-
Cells are pre-incubated with the antagonist (this compound) at various concentrations for a defined period.
-
The cells are then stimulated with a known concentration of PGE2 to induce cAMP production.
-
-
Cell Lysis:
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit PGE2-stimulated cAMP production is quantified, and the IC50 value is determined.
-
Intracellular Calcium Mobilization Assay (General Protocol)
This functional assay assesses the ability of a compound to block the Gq-coupled signaling pathway.
-
Cell Culture and Dye Loading:
-
Cells expressing the EP1 receptor are cultured on a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Addition and Stimulation:
-
The cells are pre-incubated with the antagonist (SC-19220 or this compound) at various concentrations.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
PGE2 is added to the wells to stimulate an increase in intracellular calcium.
-
-
Fluorescence Measurement:
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the antagonist.
-
The IC50 value for the inhibition of the PGE2-induced calcium response is calculated.
-
Experimental Workflow Diagram
Conclusion
References
Evaluating the Specificity of AH 6809 in New Experimental Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prostaglandin E2 (PGE2) receptor antagonist AH 6809 with more selective, newer alternatives. The data and protocols presented herein are intended to assist researchers in critically evaluating the specificity of this compound for their experimental systems and in selecting the most appropriate pharmacological tools to investigate the role of the EP2 receptor.
Introduction
This compound has been historically used as a pharmacological tool to study the roles of prostaglandin E2 (PGE2) signaling, often attributed as an EP2 receptor antagonist. However, accumulating evidence demonstrates that this compound lacks high specificity, exhibiting affinity for other prostanoid receptors, which can lead to ambiguous or misinterpreted experimental results. This guide presents a direct comparison of this compound with modern, highly selective EP2 receptor antagonists, providing quantitative data on their binding affinities and functional potencies, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of EP2 Receptor Antagonists
The following table summarizes the binding affinities (Ki, pA2, or Kb) and functional inhibitory constants (IC50) of this compound and more selective EP2 antagonists against a panel of human prostanoid receptors. Lower values indicate higher potency.
| Compound | EP1 | EP2 | EP3 | EP4 | DP1 | DP2 (CRTH2) | FP | IP | TP |
| This compound | Ki: 333 nM[1] | Ki: 350 nM[1][2] | Ki: 1.6 µM | Ki: >3.3 µM | Ki: 1.5 µM | - | - | - | Ki: 4 µM |
| pA2: 6.8[2] | pA2: 4.45[2] | ||||||||
| PF-04418948 | >2000-fold selectivity over EP2 | IC50: 16 nM | >2000-fold selectivity over EP2 | >2000-fold selectivity over EP2 | >2000-fold selectivity over EP2 | >2000-fold selectivity over EP2 | <30% binding at 10 µM | <30% binding at 10 µM | <30% binding at 10 µM |
| KB: 1.8 nM[3] | |||||||||
| TG6-10-1 | >100-fold selectivity over EP2 | KB: 17.8 nM[4] | >300-fold selectivity over EP2 | >300-fold selectivity over EP2 | 10-fold selectivity over EP2 | - | 25-fold selectivity over EP2 | >300-fold selectivity over EP2 | 25-fold selectivity over EP2 |
| TG4-155 | >550-fold selectivity over EP2 | Ki: 9.9 nM[5] | >4750-fold selectivity over EP2 | >4750-fold selectivity over EP2 | 14-fold selectivity over EP2 | - | - | >4750-fold selectivity over EP2 | - |
| KB: 2.4 nM[5][6] | KB: 34.5 nM[6] |
Data Interpretation: The data clearly illustrate the limited specificity of this compound, which shows comparable affinity for EP1 and EP2 receptors and also interacts with DP1 and TP receptors at micromolar concentrations.[3][7] In contrast, PF-04418948 and the related compounds TG6-10-1 and TG4-155 demonstrate significantly higher selectivity for the EP2 receptor, with minimal off-target activity at other prostanoid receptors.[8][9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental evaluation of these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.
1. Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP1).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of test compound at various concentrations (e.g., 10-point serial dilution) or vehicle (for total binding) or a high concentration of a known ligand (for non-specific binding).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) near its Kd value.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation (HTRF)
This protocol measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in EP2 receptor signaling.
1. Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human EP2 receptor in a suitable culture medium.
-
Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
2. Antagonist and Agonist Treatment:
-
Prepare serial dilutions of the test antagonist (e.g., this compound, PF-04418948).
-
Aspirate the culture medium from the cells and add the diluted antagonist or vehicle to the respective wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of an EP2 receptor agonist (e.g., Butaprost or ONO-AE1-259 at its EC80 concentration) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP production.
3. cAMP Measurement (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Following the manufacturer's instructions for the HTRF cAMP assay kit (e.g., from Cisbio), add the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the acceptor and donor emission wavelengths.
4. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the percentage of inhibition of agonist-induced cAMP production against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist using non-linear regression analysis.
Conclusion and Recommendations
The experimental data clearly demonstrate that this compound is a non-selective prostanoid receptor antagonist. Its use in experimental systems where multiple prostanoid receptors are expressed can lead to confounding results that are not solely attributable to EP2 receptor blockade. For new experimental systems, it is highly recommended to use more selective antagonists such as PF-04418948 or TG6-10-1/TG4-155 to ensure that the observed effects are specifically mediated by the EP2 receptor. When interpreting historical data generated using this compound, caution should be exercised, and the potential for off-target effects on EP1, DP1, and other receptors should be considered. The protocols provided in this guide offer a robust framework for researchers to independently verify the specificity of their pharmacological tools and to generate reliable and reproducible data.
References
- 1. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 2. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TG6-10-1 | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
AH 6809: A Comparative Analysis of its Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
AH 6809 is a chemical compound recognized for its role as an antagonist of prostanoid receptors, particularly the EP1, EP2, and DP receptors. Its interaction with these receptors allows it to modulate various cellular signaling pathways, making it a subject of interest in cancer research. This guide provides a comparative analysis of the effects of this compound across different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Across Various Cancer Cell Lines
The inhibitory effects of this compound on cell proliferation and migration have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Inhibition of Cell Proliferation
While specific IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in publicly available literature, one study demonstrated its anti-proliferative effects in non-small cell lung cancer.
| Cell Line | Cancer Type | Assay | Effect of this compound | Citation |
| NCI-H1299 | Non-Small Cell Lung Cancer | MTT and Clonogenic Assays | Inhibited proliferation | [1] |
Note: The exact IC50 value for NCI-H1299 was not provided in the cited study. Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.
Inhibition of Cell Migration
The impact of this compound on the migratory capacity of cancer cells has been investigated, particularly in melanoma cell lines.
| Cell Line | Cancer Type | Assay | Concentration of this compound | Inhibition of Migration (%) | Citation |
| A375 | Melanoma | Transwell Migration Assay | 10 µM | ~40% | [2] |
| A375 | Melanoma | Transwell Migration Assay | 20 µM | ~65% | [2] |
| Hs294t | Melanoma | Transwell Migration Assay | 10 µM | ~35% | [2] |
| Hs294t | Melanoma | Transwell Migration Assay | 20 µM | ~60% | [2] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
MTT Assay for Cell Proliferation
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
-
Chamber Preparation: Use a 24-well plate with 8.0 µm pore size Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the Transwell insert.
-
Compound Treatment: Add different concentrations of this compound to the upper chamber with the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Express the results as a percentage of the control (untreated cells).
Visualizing the Mechanism of Action
Signaling Pathway of PGE2 and the Role of this compound
Prostaglandin E2 (PGE2) is a key signaling molecule in the tumor microenvironment that can promote cancer cell proliferation and migration. It exerts its effects by binding to EP receptors on the cell surface. This compound acts as an antagonist at these receptors, thereby inhibiting the downstream signaling cascade.
Caption: The PGE2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the effects of this compound across different cancer cell lines.
Caption: A generalized workflow for assessing this compound's effects.
References
AH 6809: A Comparative Guide to its Competitive Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the competitive antagonism of AH 6809 at prostanoid receptors, specifically the EP₁, EP₂, and DP receptors. The information is compiled from seminal studies that have characterized the pharmacological profile of this compound. Detailed experimental protocols from these key studies are provided to facilitate replication and further investigation.
Quantitative Analysis of this compound Antagonism
The following table summarizes the key quantitative parameters defining the competitive antagonism of this compound at its target receptors. These values have been derived from functional assays and radioligand binding studies.
| Receptor | Parameter | Value | Species/System | Reference |
| DP | pA₂ | 5.35 | Human Platelets | [Keery and Lumley, 1988] |
| EP₁ | pA₂ | 6.8 | Guinea Pig Ileum | [Coleman et al., 1985] |
| EP₂ | Kᵢ | 350 nM | Human Recombinant | [Woodward et al., 1995] |
| Mouse EP₁ | Kᵢ | >10,000 nM | Mouse Recombinant | [Kiriyama et al., 1997] |
| Mouse EP₂ | Kᵢ | 4,600 nM | Mouse Recombinant | [Kiriyama et al., 1997] |
| Mouse DP | Kᵢ | >10,000 nM | Mouse Recombinant | [Kiriyama et al., 1997] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on the original publications and provide a framework for reproducing the reported findings.
DP Receptor Antagonism in Human Platelets (Schild Analysis)
This protocol is adapted from the study by Keery and Lumley (1988) which determined the pA₂ value of this compound at the DP receptor in human platelets.[1]
Objective: To determine the competitive antagonist potency (pA₂) of this compound against a DP receptor agonist (Prostaglandin D₂) in a functional platelet aggregation assay.
Methodology:
-
Blood Collection and Preparation:
-
Venous blood is drawn from healthy human volunteers who have not taken any medication known to affect platelet function for at least 14 days.
-
Blood is collected into a syringe containing a 3.8% (w/v) trisodium citrate solution (9 parts blood to 1 part citrate).
-
-
Platelet Aggregation Assay:
-
Platelet aggregation is measured in whole blood using an aggregometer.
-
Aliquots of whole blood are pre-incubated with either vehicle (control) or various concentrations of this compound for a specified time at 37°C.
-
Cumulative concentration-response curves to the DP receptor agonist, Prostaglandin D₂ (PGD₂), are then constructed by adding increasing concentrations of PGD₂ to the blood samples.
-
The extent of platelet aggregation is recorded for each concentration of PGD₂ in the absence and presence of this compound.
-
-
Schild Analysis:
-
The dose-ratio (DR) is calculated for each concentration of this compound. The dose-ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound (-log[this compound]).
-
The pA₂ value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Radioligand Binding Assay for EP₂ Receptor Antagonism
This protocol is a generalized representation based on the study by Woodward et al. (1995) and standard radioligand binding assay principles.[2]
Objective: To determine the binding affinity (Kᵢ) of this compound for the human EP₂ receptor.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the recombinant human EP₂ receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand for the EP₂ receptor (e.g., [³H]-PGE₂).
-
Increasing concentrations of unlabeled this compound.
-
A fixed amount of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled standard EP₂ agonist.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are then fitted to a one-site competition binding model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Signaling Pathways
This compound exerts its competitive antagonism by binding to the orthosteric site of the EP₁, EP₂, and DP receptors, thereby preventing the binding of their endogenous prostaglandin ligands (PGE₂ and PGD₂). This blockade inhibits the downstream signaling cascades initiated by these receptors.
-
EP₁ Receptor: The EP₁ receptor is coupled to Gq proteins. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents the rise in intracellular calcium.
-
EP₂ and DP Receptors: Both the EP₂ and DP₁ receptors are coupled to Gs proteins. Ligand binding to these receptors activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound's antagonism at these receptors prevents the accumulation of cAMP.
References
Replicating Published Findings: A Comparative Guide to the Prostanoid Antagonist AH 6809
For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of AH 6809, a widely used prostanoid receptor antagonist, with alternative compounds. Detailed experimental data, protocols for key assays, and visualizations of the underlying signaling pathways are presented to facilitate the design and execution of robust and reproducible research.
This compound is a well-characterized antagonist of E-type prostanoid (EP) and D-type prostanoid (DP) receptors. It has been instrumental in elucidating the roles of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) in a multitude of physiological and pathological processes. However, its relatively broad specificity profile necessitates careful consideration of experimental design and interpretation. This guide offers a comparative analysis of this compound and other commercially available antagonists, enabling researchers to select the most appropriate tool for their specific research questions.
Quantitative Comparison of Prostanoid Receptor Antagonists
The selection of a suitable antagonist is critical for target validation and mechanistic studies. The following table summarizes the binding affinities (Ki) and potencies (pA2) of this compound and alternative antagonists for various prostanoid receptors. This data, compiled from multiple studies, allows for a direct comparison of their selectivity and potency.
| Antagonist | Target Receptor(s) | Species | Ki (nM) | pA2 | Reference(s) |
| This compound | EP1 | Human | ~333 | 6.8 | [1] |
| EP2 | Human | ~350 | - | [1] | |
| DP1 | Human | - | 5.35 | [2] | |
| DP2 | Human | - | 4.45 | [1] | |
| SC-19220 | EP1 | Human | 6700 | - | [3] |
| EP2 | Human | No binding | - | [3] | |
| ONO-AE3-208 | EP4 | Human | 1.3 | - | |
| EP3 | Human | 30 | - | ||
| FP | Human | 790 | - | ||
| TP | Human | 2400 | - |
Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a binding assay, with lower values indicating higher affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.
Signaling Pathways
To understand the functional consequences of receptor antagonism, it is essential to visualize the downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for PGE2 (acting through EP1 and EP2 receptors) and PGD2 (acting through the DP1 receptor), which are targeted by this compound.
Caption: PGE2 signaling through EP1 and EP2 receptors.
Caption: PGD2 signaling through the DP1 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the effects of prostanoid receptor antagonists like this compound.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the ability of an antagonist to block agonist-induced cAMP production, a hallmark of Gs-coupled receptor activation (e.g., EP2, DP1).
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) stably or transiently expressing the prostanoid receptor of interest in a 96-well plate at a density of 10,000 cells/well and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells twice with 200 µL of PBS. Add 30 µL of the antagonist (e.g., this compound) at various concentrations to the wells and incubate for 15 minutes at 37°C in a 5% CO2 incubator.
-
Agonist Stimulation: Prepare the agonist (e.g., PGE2) at a concentration that elicits a submaximal response (e.g., EC80). Add 10 µL of the agonist to each well and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include control wells with no antagonist and no agonist.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Measure cAMP levels using a plate reader. The inhibitory effect of the antagonist is calculated as a percentage of the agonist-induced response. Determine the IC50 value of the antagonist from the concentration-response curve.
Platelet Aggregation Assay
This assay assesses the ability of an antagonist to inhibit agonist-induced platelet aggregation. PGD2, acting through the DP1 receptor, is a potent inhibitor of platelet aggregation.
Experimental Workflow:
Caption: Workflow for a platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Draw whole blood into tubes containing sodium citrate. Centrifuge at 200 x g for 8-10 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.
-
Antagonist Incubation: Transfer 300 µL of PRP into an aggregometer cuvette containing a stir bar. Add the antagonist (e.g., this compound) at the desired concentration and incubate for a specified time at 37°C.
-
Induction of Aggregation: Add a platelet agonist such as ADP to induce aggregation.
-
Measurement of Aggregation: Monitor the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmittance.
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmittance. The inhibitory effect of the antagonist is determined by comparing the aggregation in the presence and absence of the compound.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of prostanoid receptor antagonists on cell viability and proliferation. For instance, PGE2 can promote the proliferation of certain cancer cells, an effect that can be blocked by EP receptor antagonists.
Experimental Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the antagonist (e.g., this compound) in the presence or absence of an agonist (e.g., PGE2) for a specified period (e.g., 24-72 hours).
-
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation or inhibition relative to the control group.
By providing this comprehensive guide, we aim to empower researchers to critically evaluate the use of this compound in published literature and to confidently design and execute experiments that are both robust and reproducible. The selection of the most appropriate antagonist, coupled with the use of well-defined experimental protocols, is paramount to advancing our understanding of prostanoid signaling in health and disease.
References
AH 6809: A Reference Compound in Drug Discovery Screens for Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of drug discovery, particularly for targets within the prostanoid receptor family, the use of well-characterized reference compounds is paramount for the validation of screening assays and the interpretation of results. AH 6809, a xanthone derivative, has historically served as a reference antagonist for certain prostanoid receptors. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tools for their drug discovery screens.
Overview of this compound
This compound is recognized as an antagonist of prostanoid receptors, primarily targeting the prostaglandin E2 (PGE2) receptors EP1 and EP2, as well as the prostaglandin D2 (PGD2) receptor DP1.[1] Its utility in research stems from its ability to block the signaling pathways mediated by these receptors, which are involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[2][3] However, a critical consideration for its use is its notable lack of selectivity, exhibiting affinity for multiple prostanoid receptors.[4][5]
Comparative Analysis of this compound and Alternative Antagonists
The field of prostanoid receptor pharmacology has evolved, leading to the development of more potent and selective antagonists. This section provides a comparative overview of this compound against some of these alternatives, focusing on their performance in key drug discovery assays.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, pA2, or IC50 values) of this compound and a selection of alternative antagonists for various prostanoid receptors. Lower values generally indicate higher potency.
| Compound | EP1 Receptor | EP2 Receptor | DP1 Receptor | Other Prostanoid Receptors | Selectivity Profile |
| This compound | Ki: ~333-1217 nM[6][7] | Ki: ~350-1150 nM[6][7] | pA2: 5.35[2] | EP3 Ki: ~1597 nM[7] | Non-selective |
| SC-19220 | pA2: 6.0 | Inactive | Inactive | - | Selective for EP1 |
| ONO-8711 | Ki: 0.6 nM (human)[8] | >10,000 nM | >10,000 nM | - | Highly selective for EP1 |
| PF-04418948 | >10,000 nM | IC50: 16 nM[9] | >10,000 nM | EP3, EP4, DP1, FP, IP, TP >10,000 nM | Highly selective for EP2 |
| TG4-155 | >10,000 nM | Schild KB: 2.4 nM[7] | 14-fold less selective vs EP2[7] | EP3, EP4, IP > 550-fold selective | Selective for EP2 and DP1 |
| BWA868C | Inactive | Inactive | pA2: 8.5 | - | Selective for DP1 |
| Laropiprant | >10,000 nM | >10,000 nM | Ki: 0.57 nM[7] | TP Ki: 2.95 nM | Selective for DP1 |
Note: Ki, pA2, and IC50 values are dependent on the specific assay conditions and cell types used. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these compounds and the typical workflow of a drug discovery screen is essential for designing and interpreting experiments.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation.
Caption: Signaling pathways for EP1, EP2, and DP1 prostanoid receptors.
Typical Drug Discovery Screening Cascade
A hierarchical approach is typically employed in drug discovery to identify and validate hit compounds.
Caption: A generalized workflow for a drug discovery screening cascade.
Experimental Protocols
Detailed methodologies for key assays used to characterize prostanoid receptor antagonists are provided below.
Radioligand Binding Assay (for EP Receptors)
Objective: To determine the binding affinity (Ki) of a test compound for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the human EP receptor of interest.
-
Radioligand (e.g., [³H]-PGE2).
-
Test compound (e.g., this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[10][11][12]
HTRF cAMP Assay (for EP2 and DP1 Receptors)
Objective: To measure the functional antagonism of a test compound on Gs-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human EP2 or DP1 receptor.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Agonist (e.g., PGE2 for EP2, PGD2 for DP1).
-
Test compound (e.g., this compound) and reference compounds.
-
Cell culture medium and stimulation buffer.
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and pre-incubate with the cells for a defined period (e.g., 15-30 minutes).
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IC50 value of the test compound from the dose-response curve.[13][14][15][16]
Intracellular Calcium Flux Assay (for EP1 Receptors)
Objective: To measure the functional antagonism of a test compound on Gq-coupled receptors by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist (e.g., PGE2 or the EP1-selective agonist sulprostone).
-
Test compound (e.g., this compound) and reference compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in the assay plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).[1][9]
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with serial dilutions of the test compound for a defined period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the agonist and immediately begin kinetic measurement of fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the IC50 value of the test compound from the dose-response curve of the inhibition of the agonist-induced calcium flux.[17]
Platelet Aggregation Assay (for DP1 Receptors)
Objective: To assess the ability of a test compound to inhibit PGD2-mediated anti-platelet aggregation effects.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
PGD2 (as the anti-aggregating agent).
-
A platelet aggregating agent (e.g., ADP).
-
Test compound (e.g., this compound) and reference compounds.
-
Light Transmission Aggregometer (LTA).
Procedure:
-
Prepare PRP and PPP from fresh human blood collected in sodium citrate.
-
Calibrate the LTA with PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-incubate a sample of PRP with the test compound or vehicle at 37°C in the aggregometer cuvette with stirring.
-
Add PGD2 to the PRP to induce inhibition of aggregation.
-
Add the aggregating agent (e.g., ADP) to induce platelet aggregation.
-
Record the change in light transmission over time.
-
The ability of the test compound to antagonize the anti-aggregatory effect of PGD2 will result in an increase in aggregation compared to the control with PGD2 alone.
-
Quantify the effect of the test compound by measuring the extent of aggregation and determine its potency.[6][18][19][20][21][22]
Conclusion
This compound has been a valuable tool in the initial exploration of prostanoid receptor function. However, its lack of selectivity is a significant limitation in modern drug discovery screens where target specificity is crucial. The availability of highly potent and selective antagonists for EP1, EP2, and DP1 receptors, as highlighted in this guide, provides researchers with superior tools for dissecting the roles of these individual receptors and for developing novel therapeutics with improved safety and efficacy profiles. The experimental protocols and comparative data presented herein are intended to empower researchers to make informed decisions in the selection and application of reference compounds for their prostanoid receptor drug discovery programs.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid receptor antagonists: development strategies and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Prostaglandin E2 inhibits renal collecting duct Na+ absorption by activating the EP1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. tandfonline.com [tandfonline.com]
- 22. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal and Handling of AH 6809
For researchers, scientists, and professionals in drug development, the proper management of chemical compounds is paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of AH 6809, a known antagonist of prostanoid EP and DP receptors. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference. This data is essential for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Chemical Name | 6-isopropoxy-9-oxoxanthene-2-carboxylic acid | [1][2] |
| CAS Number | 33458-93-4 | [1][2] |
| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |
| Molecular Weight | 298.3 g/mol | [1] |
| Purity | ≥97% | [1] |
| Solubility | DMSO: 1 mg/ml, Ethanol: 0.5 mg/ml | Abcam |
| Appearance | Solid |
Proper Disposal Procedures for this compound
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory protocols for chemical waste disposal to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, with caution.
-
Designate a specific, clearly labeled container for solid, non-hazardous chemical waste. Do not mix with hazardous waste streams such as halogenated solvents or heavy metals.[3]
-
-
Containerization:
-
Collect solid this compound waste in a container that is compatible with the chemical.[4] A clean, dry, and sealable plastic or glass container is recommended.
-
Ensure the container is appropriately labeled with "Solid Chemical Waste" and lists the contents, including "this compound".
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS department directly.[5]
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol) before disposal or recycling.[5]
-
The rinsate should be collected and disposed of as liquid chemical waste, following your institution's guidelines.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of solid this compound or its solutions into the sanitary sewer.[5][6]
-
Consult Institutional Policies: Always adhere to your specific institution's waste management plan and local regulations.[5][7]
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
Experimental Protocol: cAMP Assay for this compound Antagonist Activity
This compound has been shown to be an antagonist of the EP₂ receptor, which, when activated by its ligand prostaglandin E₂ (PGE₂), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8] The following is a detailed methodology for a competitive cAMP assay to determine the antagonist activity of this compound.
Objective: To quantify the inhibitory effect of this compound on PGE₂-induced cAMP production in cells expressing the human EP₂ receptor.
Materials:
-
Cells stably expressing the human EP₂ receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound
-
Prostaglandin E₂ (PGE₂)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque microplates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture and Seeding:
-
Culture the EP₂-expressing cells in appropriate media until they reach approximately 80% confluency.[9]
-
Harvest the cells and resuspend them in stimulation buffer (e.g., PBS with a PDE inhibitor) at a predetermined optimal concentration.[10]
-
Dispense the cell suspension into the wells of a 384-well plate.[9]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound to create a range of concentrations to be tested.
-
Prepare a stock solution of PGE₂ and dilute it to a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Assay Protocol:
-
Antagonist Treatment: Add the serially diluted this compound solutions to the appropriate wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add the prepared PGE₂ solution to all wells except the negative control wells.
-
Second Incubation: Incubate the plate at 37°C for a time sufficient for cAMP production (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit.[11][12] Follow the manufacturer's instructions for adding the detection reagents.
-
Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader, depending on the assay kit).
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound, which represents the concentration at which it inhibits 50% of the PGE₂-induced cAMP production.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the EP₂ receptor and the experimental workflow for the cAMP assay.
Caption: EP₂ receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound antagonist cAMP assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. cAMP-Glo™ Assay Protocol [promega.es]
- 12. resources.revvity.com [resources.revvity.com]
Essential Safety and Operational Guide for Handling AH 6809
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling, storage, and disposal of AH 6809. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound is a prostaglandin E2 (PGE2) receptor antagonist, specifically targeting EP1 and EP2 receptors, and is intended for research use only.[1][2] While existing safety data sheets (SDS) do not classify this compound as a hazardous substance under GHS classifications, it is imperative to treat all research chemicals with a high degree of caution.[2] The full toxicological properties of this compound may not be known, and an absence of a hazard warning does not imply that no hazard exists.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly after handling. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | If there is a risk of aerosolization or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: Handling and Storage
This compound is a crystalline solid that is soluble in organic solvents such as DMSO and ethanol.[3]
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form or preparing stock solutions, to avoid inhalation of any dust or aerosols.
-
Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[3]
Storage:
-
Short-term Storage: For short-term storage, keep at +4°C.
-
Long-term Storage: For long-term storage, it is recommended to store this compound at -20°C.[3]
-
General Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Protect from light.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. In the absence of specific disposal instructions in the manufacturer's SDS, the following general guidelines should be followed:
-
Waste Categorization: Treat all waste containing this compound as chemical waste.
-
Containerization: Use a designated, properly labeled, and sealed container for solid and liquid waste.
-
Disposal Route: Do not dispose of down the drain or in regular trash. Arrange for collection by a licensed chemical waste disposal company.
Experimental Protocol: Inhibition of PGE2-Induced Signaling
The following provides a generalized workflow for an experiment investigating the antagonistic effect of this compound on PGE2-induced signaling pathways in a cell-based assay.
Figure 1: A generalized experimental workflow for assessing the inhibitory effect of this compound.
Signaling Pathway: Antagonism of the Prostaglandin E2 (PGE2) EP2 Receptor
This compound acts as an antagonist at the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of PGE2. The EP2 receptor is a Gs protein-coupled receptor.[1][4] Its activation by PGE2 leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB.[4][5] By blocking the initial binding of PGE2 to the EP2 receptor, this compound prevents these downstream effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
